molecular formula C6H11NO B13004166 (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

Cat. No.: B13004166
M. Wt: 113.16 g/mol
InChI Key: AECSHWNFEPPOOE-UHFFFAOYSA-N
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Description

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[3.1.0]hexan-6-ylmethanamine

InChI

InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2

InChI Key

AECSHWNFEPPOOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine: A Conformationally Restricted Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a saturated bicyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its unique chemical structure, propose a robust synthetic pathway, analyze its predicted spectroscopic and physicochemical properties, and explore its potential as a privileged scaffold in modern therapeutic design. This document is structured to provide not just data, but a causal understanding of the molecule's synthesis and its strategic value in developing next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

Modern drug discovery has increasingly moved away from "flat" aromatic structures towards molecules with greater three-dimensionality.[1] Saturated bicyclic systems, such as the bicyclo[3.1.0]hexane core, are highly valued for their ability to confer conformational rigidity.[2] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target while potentially improving physicochemical properties like solubility and metabolic stability.[3]

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine belongs to this class of sp³-rich scaffolds. It combines the rigid bicyclo[3.1.0]hexane framework, which mimics the puckering of sugar rings, with a primary amine—a key functional group for establishing interactions with biological targets.[4] The oxygen heteroatom introduces polarity and potential hydrogen bonding capabilities. This unique combination makes it an attractive building block for creating novel chemical entities with precisely defined spatial arrangements, particularly for targets where conformational control is paramount.

Chemical Structure and Stereochemistry

The core of the target molecule is the 2-oxabicyclo[3.1.0]hexane system. This structure consists of a cyclopentane ring fused with a cyclopropane ring, with an oxygen atom at the 2-position. The aminomethyl group is attached at the 6-position, which is one of the bridgehead carbons of the cyclopropane ring.

The stereochemistry of the substituents is critical. The most common and synthetically accessible isomer is the exo form, where the aminomethyl group is oriented away from the five-membered ring. Based on commercially available precursors and related structures, the specific stereoisomer discussed herein is ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine .[5]

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
IUPAC Name ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine[5]
Molecular Formula C₆H₁₁NO[5]
Molecular Weight 113.16 g/mol [5]
CAS Number 909406-64-0 (for related 3-oxa isomer)[5]
Core Scaffold 2-Oxabicyclo[3.1.0]hexane-

Proposed Synthesis and Experimental Protocol

While a specific peer-reviewed synthesis for this exact molecule is not prominently available, a reliable synthetic route can be designed based on well-established transformations from its commercially available alcohol precursor, (2-Oxabicyclo[3.1.0]hexan-6-yl)methanol. The following two-step protocol is proposed, leveraging a mesylation followed by an azide substitution and subsequent reduction, a robust method for converting primary alcohols to primary amines.[6]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation & Reduction Start (2-Oxabicyclo[3.1.0]hexan-6-yl)methanol Reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Start->Reagent1 Activation of -OH Solvent1 Dichloromethane (DCM) 0 °C to RT Intermediate ((2-Oxabicyclo[3.1.0]hexan-6-yl)methyl) methanesulfonate Reagent1->Intermediate Formation of Mesylate Reagent2 1. Sodium Azide (NaN₃) 2. Lithium Aluminium Hydride (LAH) Intermediate->Reagent2 SN2 Displacement & Reduction Solvent2 1. DMF, 80 °C 2. THF, 0 °C to RT Product (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine Reagent2->Product Amine Formation

Caption: Proposed two-step synthesis of the target amine from its alcohol precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methyl methanesulfonate

  • To a stirred solution of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.

Causality: The hydroxyl group of the alcohol is a poor leaving group. This step converts it into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution. TEA is used as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

  • Dissolve the crude mesylate from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution. Heat the mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide intermediate.

  • Carefully dissolve the crude azide in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add lithium aluminium hydride (LAH, 2.0 eq) portion-wise. Caution: LAH reacts violently with water.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to afford the pure (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine.

Causality: Sodium azide acts as a nucleophile to displace the mesylate in an Sₙ2 reaction. The resulting azide is then reduced to the primary amine using a powerful reducing agent like LAH. This two-stage process is often preferred over direct amination to avoid over-alkylation of the amine product.

Structural Elucidation and Physicochemical Properties

Table 2: Predicted Spectroscopic and Physicochemical Data

PropertyPredicted Value / Key FeaturesRationale / Reference
¹H NMR ~3.5-4.0 ppm: Protons on C1 and C3 (adjacent to oxygen).~2.5-3.0 ppm: Methylene protons of the CH₂NH₂ group.~1.5-2.0 ppm: Broad singlet for NH₂ protons.~0.5-1.5 ppm: Cyclopropyl (C5, C6) and C4 methylene protons.Based on general chemical shifts and data for the parent scaffold.[7]
¹³C NMR ~70-75 ppm: C1 and C3 (carbons bonded to oxygen).~40-45 ppm: CH₂NH₂ carbon.~20-30 ppm: C4 methylene carbon.~15-25 ppm: C5 and C6 cyclopropyl carbons.Based on general chemical shifts and data for the parent scaffold.[7]
IR Spectroscopy 3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).2850-2950 cm⁻¹: C-H stretching.~1600 cm⁻¹: N-H scissoring.~1050-1150 cm⁻¹: C-O ether stretching.Standard functional group frequencies.[8]
Mass Spec (EI) M⁺ at m/z 113. Key fragments from loss of NH₂ (m/z 97), CH₂NH₂ (m/z 83), and ring fragmentation.Based on molecular weight and common fragmentation patterns.
XlogP -0.7Predicted value for an isomeric amine hydrochloride.[9]
pKa (predicted) ~9.5 - 10.5Typical range for a primary alkyl amine.

Applications in Drug Discovery: A Privileged Scaffold

The true value of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine lies in its potential as a versatile building block for creating conformationally restricted drug candidates. The bicyclo[3.1.0]hexane core is a proven "bioisostere" or surrogate for other cyclic structures, offering unique structural and pharmacological properties.

Mimic of Glutamate and Nucleosides

The bicyclo[3.1.0]hexane dicarboxylic acid scaffold is famously known as a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3), with compounds like LY354740 demonstrating oral activity in preclinical models of anxiety and seizures.[10][11] The rigid framework locks the molecule in a specific conformation that is recognized by the receptor. Our target molecule, with its primary amine, can serve as a key starting point for synthesizing novel mGluR ligands where the amine acts as a handle for further derivatization.

Furthermore, the oxabicyclo[3.1.0]hexane core has been successfully employed as a conformationally locked nucleoside analogue.[4] A deoxyguanosine derivative built on this scaffold showed selective antiviral activity against the Epstein-Barr virus (EBV). The mechanism involves cellular kinases phosphorylating the analogue, which then acts as a competitive inhibitor or chain terminator for the viral DNA polymerase.

Antiviral_MoA cluster_cell Host Cell cluster_virus Viral Replication Analog Bicyclic Nucleoside Analogue Kinase1 Cellular Kinase Analog->Kinase1 Phosphorylation Analog_MP Analogue Monophosphate Kinase1->Analog_MP Kinase2 Cellular Kinase Analog_MP->Kinase2 Phosphorylation Analog_TP Analogue Triphosphate (Active Form) Kinase2->Analog_TP Polymerase Viral DNA Polymerase Analog_TP->Polymerase Competitive Inhibition DNA Growing Viral DNA Chain Polymerase->DNA Termination Chain Termination (Viral Replication Halted) DNA->Termination Analogue Incorporation

Caption: General mechanism of action for antiviral bicyclic nucleoside analogues.

A Vector for Exploring Chemical Space

Beyond direct mimicry, the primary amine of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine serves as a crucial diversification point. It allows for the facile introduction of a wide array of substituents via amide coupling, reductive amination, or urea formation. This enables the rapid generation of chemical libraries where the rigid bicyclic core acts as a fixed anchor, presenting different pharmacophoric groups in well-defined spatial orientations. This strategy is invaluable for structure-activity relationship (SAR) studies, as seen in the development of 3-azabicyclo[3.1.0]hexane derivatives as potent µ-opioid ligands.[12]

Conclusion

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine represents a valuable, sp³-rich building block for modern drug discovery. Its conformationally restricted bicyclic core offers a strategic advantage in designing molecules with high affinity, selectivity, and favorable drug-like properties. While detailed experimental data on the compound itself remains sparse in the public domain, its synthesis is readily achievable from known precursors via established chemical transformations. The proven biological relevance of the bicyclo[3.1.0]hexane scaffold in targeting critical enzymes and receptors, from mGluRs to viral polymerases, underscores the immense potential of this and related aminomethyl derivatives. For researchers and drug development professionals, this compound serves as an excellent starting point for exploring novel chemical space and developing innovative therapeutics grounded in the principles of rational, structure-based design.

References

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Sources

A Technical Guide to Conformationally Restricted Tetrahydrofuran Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Medicinal Chemistry

The concept of bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another that retains similar biological activity, is a cornerstone of modern drug design.[1][2] This principle allows medicinal chemists to fine-tune a molecule's properties to enhance potency, improve selectivity, alter pharmacokinetics, and mitigate toxicity.[3][4][5] The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its stability and ability to engage in hydrogen bonding via its ether oxygen.[6][7] However, the inherent flexibility of the five-membered THF ring, which undergoes rapid, low-energy interconversion between multiple conformations through pseudorotation, can be a double-edged sword.[8][9] While this flexibility allows the ring to adapt to a binding pocket, it comes at an entropic cost upon binding and may allow for undesirable off-target interactions.

Conformational restriction is a powerful strategy to address these limitations.[10] By locking the THF scaffold into a single, well-defined three-dimensional shape, we can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially leading to a significant increase in potency and selectivity.[6][10] This guide provides an in-depth exploration of the design, synthesis, and application of conformationally restricted THF bioisosteres, offering field-proven insights for researchers in drug development.

The Dynamic Nature of the Tetrahydrofuran Ring

The THF ring is not a static, planar structure. It exists as a dynamic equilibrium of non-planar conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.[9][11] These conformers can interconvert with a very low energy barrier via a process known as pseudorotation.[8] This constant fluctuation means that in solution, a THF-containing drug exists as a population of different shapes, only one of which may be optimal for binding to its biological target.

The diagram below illustrates this dynamic equilibrium. The pseudorotation pathway allows the "pucker" of the ring to move around the five atoms, leading to a continuous interconversion between multiple envelope and twist forms.

G cluster_main THF Pseudorotation Pathway E1 Envelope (E₁) T2 Twist (T₂) E1->T2 Low Energy Barrier E3 Envelope (E₃) T2->E3 Low Energy Barrier T4 Twist (T₄) E3->T4 Low Energy Barrier E5 Envelope (E₅) T4->E5 Low Energy Barrier T1 Twist (T₁) E5->T1 Low Energy Barrier E2 Envelope (E₂) T1->E2 Low Energy Barrier T5 Twist (T₅) E2->T5 Low Energy Barrier T5->E1 Low Energy Barrier

Caption: The pseudorotation pathway of the flexible THF ring.

Design Principles for Conformational Restriction

The primary goal in designing a conformationally restricted THF bioisostere is to introduce structural modifications that raise the energy barrier for pseudorotation, effectively locking the ring into a preferred, biologically relevant conformation. This is achieved by strategically manipulating steric and electronic interactions.

Key Design Strategies:

  • Strategic Substitution: Introducing bulky substituents onto the THF ring can sterically hinder the puckering motion required for pseudorotation. The placement of these groups is critical to favor a specific conformer that mimics the bound state of a more flexible parent molecule.

  • Annulation (Ring Fusion): Fusing an additional ring to the THF core creates a rigid bicyclic or polycyclic system. This is one of the most effective methods for eliminating conformational flexibility. The resulting fused systems, such as the bis-THF motif found in the HIV protease inhibitor Darunavir, present their pharmacophoric groups in a highly defined spatial orientation.[6][12]

  • Spirocyclization: Attaching a second ring that shares a single carbon atom with the THF ring creates a spirocyclic system. This approach introduces significant steric hindrance around the shared carbon, restricting the conformational freedom of the THF moiety.

These strategies are not mutually exclusive and can be combined to achieve the desired level of rigidity and three-dimensional topology.

G cluster_strategies Strategies for THF Conformational Restriction FlexibleTHF Flexible THF Core Substitution Strategic Substitution (Bulky Groups) FlexibleTHF->Substitution Annulation Annulation (Ring Fusion) FlexibleTHF->Annulation Spirocyclization Spirocyclization FlexibleTHF->Spirocyclization RestrictedConformer Bioactive Restricted Conformer Substitution->RestrictedConformer Annulation->RestrictedConformer Spirocyclization->RestrictedConformer

Caption: Design strategies to lock the flexible THF ring.

Synthetic Methodologies for Constrained THF Analogs

The synthesis of substituted and conformationally restricted tetrahydrofurans is a well-developed area of organic chemistry, with numerous stereoselective methods available to the medicinal chemist.[7] The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes

This powerful method allows for the formation of a THF ring with simultaneous creation of a new carbon-carbon bond and up to two new stereocenters in a single step.[13] It is particularly useful for synthesizing 2,5-disubstituted tetrahydrofurans with high diastereoselectivity.

Experimental Protocol: Synthesis of trans-2,5-Disubstituted THF [13]

This protocol describes the palladium-catalyzed reaction between a γ-hydroxy terminal alkene and an aryl bromide to yield a trans-2-aryl-5-alkyl-tetrahydrofuran.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (12 mol%), and K₂CO₃ (2.5 equivalents).

  • Solvent and Reactant Addition: Seal the vial with a septum and purge with argon. Add anhydrous DMF as the solvent, followed by the γ-hydroxy terminal alkene (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Reaction Execution: Place the sealed vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Insight: The use of a phosphine ligand like P(o-tol)₃ is crucial for promoting the desired catalytic cycle involving alkene insertion and reductive elimination. K₂CO₃ acts as the base to deprotonate the alcohol, facilitating the formation of a key palladium alkoxide intermediate.[13]

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired trans-disubstituted tetrahydrofuran product. The trans diastereomer is typically favored with high selectivity (>20:1 dr).[13]

Brønsted Acid-Catalyzed Prins Cyclization

The Prins cyclization offers a metal-free alternative for constructing functionalized tetrahydrofurans.[14] This reaction proceeds through the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, followed by cyclization of the resulting oxocarbenium ion.

G cluster_workflow Workflow: Prins Cyclization for THF Synthesis Start Combine Homoallylic Alcohol & Aldehyde in CH₂Cl₂ Cool Cool to 0 °C Start->Cool AddCat Add TfOH (cat.) Dropwise Cool->AddCat Warm Warm to 40 °C Stir for 3h AddCat->Warm Quench Quench with sat. aq. NaHCO₃ Warm->Quench Extract Extract with CH₂Cl₂ Wash, Dry, Concentrate Quench->Extract Purify Flash Column Chromatography Extract->Purify Product Pure Substituted Tetrahydrofuran Purify->Product

Caption: Step-by-step workflow for a Prins cyclization.

Experimental Protocol: TfOH-Catalyzed Prins Cyclization [14]

This protocol details the synthesis of a 2,4-disubstituted tetrahydrofuran.

  • Initial Setup: In a round-bottom flask, dissolve the homoallylic alcohol (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂, 4 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of triflic acid (TfOH, 0.1 mmol) in CH₂Cl₂ (1 mL) and add it dropwise to the reaction mixture.

    • Causality Insight: TfOH is a potent Brønsted acid that efficiently catalyzes the reaction by protonating the aldehyde, making it a better electrophile for attack by the alkene of the homoallylic alcohol, leading to the formation of the key cationic intermediate that drives the cyclization.[14]

  • Reaction: Remove the ice bath and warm the reaction mixture to 40 °C. Stir for 3 hours.

  • Quenching and Workup: Cool the mixture back to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to yield the functionalized tetrahydrofuran.[14]

Applications in Drug Discovery: A Case Study Approach

The true value of conformationally restricted THF bioisosteres is demonstrated by their successful application in medicinal chemistry programs. By replacing a flexible element with a rigid scaffold, researchers can achieve dramatic improvements in a compound's pharmacological profile.

Case Study: HIV-1 Protease Inhibitors

The development of potent HIV-1 protease inhibitors is a landmark achievement in medicinal chemistry, and the bis-tetrahydrofuran (bis-THF) ligand is a key component of several approved drugs, including Darunavir.[6][12]

The bis-THF moiety serves as a rigid, conformationally locked P2 ligand that fits snugly into the S2 subsite of the HIV-1 protease active site.[12][15] X-ray crystallography studies have revealed that the two oxygen atoms of the bis-THF scaffold form critical hydrogen bonds with the backbone amide protons of Asp29 and Asp30 residues in the enzyme.[12] This pre-organized presentation of hydrogen bond acceptors, enforced by the rigid fused-ring structure, is a primary reason for the high binding affinity of these inhibitors.[6] Furthermore, the bicyclic scaffold effectively fills the hydrophobic pocket, maximizing favorable van der Waals interactions.[12]

The significance of the THF rings and their conformation is starkly illustrated by structure-activity relationship (SAR) studies. Replacing the THF oxygen with a methylene group, which eliminates the crucial hydrogen bonding capability, results in a drastic loss of antiviral activity.[6] Similarly, analogs with different stereochemistry in the fused ring system show significantly reduced potency, highlighting the importance of the precise three-dimensional arrangement of the scaffold for optimal binding.[6]

Compound/AnalogKey Structural FeatureHIV-1 Protease KᵢAntiviral EC₅₀Rationale for Activity Change
Darunavir Analog (10) Fused Cp-THF ligand0.14 nM8 nMRigid scaffold pre-organizes molecule for optimal binding.[6]
Carbocyclic Analog (11) THF Oxygen replaced by CH₂5.3 nM> 1000 nMLoss of critical hydrogen bond with protease backbone.[6]
Tris-THF Analog (18) syn-anti-syn tris-THF~10x more potent than syn-syn-synN/AFills additional space in the hydrophobic pocket and forms new H-bonds.[6]

Data synthesized from Ghosh et al. and related publications.[6]

Characterization and Analysis

Confirming the conformation of these rigid analogs is a critical step in the design-make-test cycle. Several analytical techniques are employed to elucidate the three-dimensional structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, can provide through-space proton-proton distance information, which is invaluable for determining the relative stereochemistry and preferred conformation in solution.[16]

  • X-ray Crystallography: When a single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state structure, offering precise bond lengths, angles, and the overall conformation of the molecule. This is often the gold standard for confirming the structure of a rigid analog and its interactions when co-crystallized with its target protein.[12][15]

  • Computational Chemistry: Quantum chemical calculations can be used to determine the relative energies of different possible conformers (e.g., envelope vs. twist), helping to predict the most stable structure.[11] Molecular modeling and docking studies can then be used to rationalize how the rigid analog interacts with its biological target.[17]

Conclusion and Future Outlook

Conformationally restricted tetrahydrofuran bioisosteres represent a sophisticated and powerful tool in the medicinal chemist's arsenal. By replacing flexible THF moieties with structurally rigid analogs, it is possible to overcome the entropic penalties of binding, enhance potency, improve selectivity, and fine-tune physicochemical properties. The success of scaffolds like the bis-THF ligand in clinically approved drugs validates this approach. As synthetic methodologies become more advanced and our understanding of protein-ligand interactions deepens through structural biology and computational modeling, the rational design of novel, conformationally constrained THF derivatives will continue to be a fruitful strategy for the discovery of next-generation therapeutics.

References

  • Sang, R., et al. (2018). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry (RSC Publishing).
  • Various Authors. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PMC. Available at: [Link]

  • Miller, J. F., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. Available at: [Link]

  • Frey, G. D., et al. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available at: [Link]

  • Quijada, M. F., et al. (2022). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Quantum Chemical Calculations. Chemistry – A European Journal. Available at: [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA. Available at: [Link]

  • Lee, Y. J., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. RSC Publishing. Available at: [Link]

  • Paoletta, S., et al. (2021). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Available at: [Link]

  • Meanwell, N. A. (2017). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

  • Engerholm, G. G., et al. (1969). Ring Puckering in Five‐Membered Rings. II. The Microwave Spectrum, Dipole Moment, and Barrier to Pseudorotation in Tetrahydrofuran. The Journal of Chemical Physics. Available at: [Link]

  • Unnamed Author. (n.d.). CONFORMATIONAL ANALYSIS OF MONOSUBSTITUTED. CYCLOHEXANES. iqm.unicamp.br. Available at: [Link]

  • Unnamed Author. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. SciProfiles. Available at: [Link]

  • Durant, G. J., et al. (1984). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. PubMed. Available at: [Link]

  • Unnamed Author. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. RSC Publishing. Available at: [Link]

  • Unnamed Author. (2024). Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents. PMC. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. Available at: [Link]

  • Kim, Y., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Le, G. T., & Gussio, R. (2016). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. Available at: [Link]

  • Unnamed Author. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed. Available at: [Link]

  • Unnamed Author. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]

  • Unnamed Author. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[14][18][19]triazino[2,3-C]quinazolines. Preprints.org. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available at: [Link]

  • Unnamed Author. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • Unnamed Author. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[14][18][19]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]

Sources

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine and Its Relevance in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a bicyclic amine of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, explore synthetic strategies, and illuminate its applications as a valuable scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage unique molecular architectures to address complex biological targets.

Introduction: The Emergence of Bicyclic Scaffolds in Drug Design

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug candidates. Bicyclic systems, such as the bicyclo[3.1.0]hexane framework, are particularly attractive due to their inherent conformational rigidity. This rigidity can pre-organize pharmacophoric elements in a desired spatial orientation for optimal interaction with a biological target, thereby minimizing the entropic penalty upon binding.

The bicyclo[3.1.0]hexane scaffold, in particular, offers a unique boat-like conformation that distinguishes it from a simple cyclohexane ring.[1] This structural feature has been successfully exploited to create surrogates for (deoxy)ribose in nucleoside and nucleotide analogs, probing the conformational preferences of various enzymes and receptors.[1] The introduction of heteroatoms, such as oxygen in the 2-oxabicyclo[3.1.0]hexane system, further modulates the physicochemical properties of the scaffold, influencing factors like solubility and metabolic stability. This guide focuses on the amine-functionalized derivative, (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a building block with significant potential for the synthesis of innovative medicines.

Physicochemical Properties of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in drug discovery. The properties of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine are summarized in the table below. It is important to note that commercial suppliers may list isomers, such as the exo-3-oxabicyclo[3.1.0]hexane-6-methanamine, which share the same molecular formula and weight but differ in the position of the oxygen atom. For the purpose of this guide, we will consider the general properties applicable to this class of compounds, with the understanding that specific isomers may exhibit slight variations.

PropertyValueSource
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
IUPAC Name ((1r,5s,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine[2]
CAS Number 909406-64-0 (for exo-3-oxa isomer)[2]

Synthesis and Characterization

The synthesis of bicyclo[3.1.0]hexane heterocycles can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclopropanation of diazoacetates, which allows for a stereospecific approach to these constrained systems.[3] This methodology often starts from readily available precursors, such as cinnamyl alcohols, and proceeds through a common diol intermediate.[3]

A generalized synthetic workflow for obtaining oxabicyclo[3.1.0]hexane derivatives is depicted below. The specific synthesis of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine would involve subsequent functional group manipulations to introduce the aminomethyl moiety.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_functionalization Functional Group Interconversion cluster_product Final Product Cinnamyl Alcohol Derivative Cinnamyl Alcohol Derivative Common Diol Common Diol Cinnamyl Alcohol Derivative->Common Diol [1] Oxidation/Reduction Diazoacetate Formation Diazoacetate Formation Common Diol->Diazoacetate Formation [2] Esterification Intramolecular Cyclopropanation Intramolecular Cyclopropanation Diazoacetate Formation->Intramolecular Cyclopropanation [3] Rh(II) catalysis Oxabicyclo[3.1.0]hexane Core Oxabicyclo[3.1.0]hexane Core Intramolecular Cyclopropanation->Oxabicyclo[3.1.0]hexane Core [4] Ring formation Introduction of Aminomethyl Group Introduction of Aminomethyl Group Oxabicyclo[3.1.0]hexane Core->Introduction of Aminomethyl Group [5] e.g., Reduction of nitrile (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine Introduction of Aminomethyl Group->(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine G cluster_scaffold Core Scaffold cluster_functionalization Functionalization cluster_properties Improved Properties cluster_application Therapeutic Application Bicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane Heteroatom Introduction (Oxa-) Heteroatom Introduction (Oxa-) Bicyclo[3.1.0]hexane->Heteroatom Introduction (Oxa-) Modulates Physicochemical Properties Amine Handle (-CH2NH2) Amine Handle (-CH2NH2) Heteroatom Introduction (Oxa-)->Amine Handle (-CH2NH2) Provides Attachment Point Conformational Rigidity Conformational Rigidity Amine Handle (-CH2NH2)->Conformational Rigidity Leads to Metabolic Stability Metabolic Stability Conformational Rigidity->Metabolic Stability Contributes to Target Selectivity Target Selectivity Metabolic Stability->Target Selectivity Enhances Drug Candidate Drug Candidate Target Selectivity->Drug Candidate Enables Development of

Caption: Logical progression from the bicyclo[3.1.0]hexane scaffold to a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling procedures, and personal protective equipment. In general, it should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.

Conclusion

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine represents a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its inherent conformational rigidity, coupled with the desirable physicochemical properties imparted by the oxabicyclic core, makes it an attractive scaffold for targeting a wide range of biological systems. As the demand for innovative drug candidates with improved efficacy and safety profiles continues to grow, the strategic incorporation of such three-dimensional frameworks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Chemspace. (2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}-1-{3-oxabicyclo[3.1.0]hexan-6-yl}ethyl)(methyl)amine. [Link]

  • PubMed. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. [Link]

  • ETH Library. Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. [Link]

  • PubMed. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. [Link]

Sources

Stereochemistry of 2-Oxabicyclo[3.1.0]hexane Derivatives: A Technical Guide to Conformational Locking and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to freeze furanose ring conformations. By fusing a cyclopropane ring to a tetrahydrofuran (THF) core, this system eliminates the natural pseudorotational flexibility of the five-membered ring. This guide details the stereochemical principles, synthetic methodologies, and validation protocols necessary to utilize this scaffold for designing high-affinity ligands, particularly in the context of nucleoside analogues (North/South methanocarba mimics) and glutamate receptor (mGluR) agonists.

Part 1: Structural Fundamentals & Conformational Dynamics

The Rigid Boat Conformation

Unlike the flexible envelope or twist conformations of a standard THF ring, the 2-oxabicyclo[3.1.0]hexane system exists predominantly in a boat-like conformation . The fusion of the three-membered ring imparts significant ring strain (~25-27 kcal/mol for the cyclopropane), forcing the bicyclic system into a rigid geometry to minimize torsional strain and eclipsing interactions.

  • Numbering: The standard IUPAC numbering assigns the bridgehead carbons as 1 and 5. The oxygen atom is at position 2. The cyclopropane methylene carbon is position 6.

  • Stereochemical Constraint: The ring fusion is almost exclusively cis. A trans-fusion is geometrically prohibited within this small bicyclic system due to excessive angle strain (Baeyer strain).

Pseudorotational Locking (North vs. South)

In nucleoside chemistry, the furanose ring oscillates between C3'-endo (North,


) and C2'-endo (South, 

) conformations. The 2-oxabicyclo[3.1.0]hexane scaffold locks this equilibrium.
Stereochemical ConfigurationPseudorotation Phase (

)
Conformation MimicBiological Relevance
(1S, 5R)-Fusion

North (C3'-endo) Favored by RNA polymerases (A-form helices).
(1R, 5S)-Fusion

South (C2'-endo) Favored by DNA polymerases (B-form helices).

Mechanism of Locking: The cyclopropane ring acts as a rigid clamp. If the cyclopropane is fused "down" (relative to the C5-substituent), it forces the C3 carbon "up," locking the North conformation. Conversely, an "up" fusion forces the South conformation.

Part 2: Synthetic Strategies & Stereocontrol

The construction of the 2-oxabicyclo[3.1.0]hexane core relies heavily on the stereoselective cyclopropanation of 2,3-dihydrofurans (glycals) . The following workflow describes the synthesis of a "North" locked nucleoside analogue.

Strategic Pathway (DOT Diagram)

SynthesisWorkflow Figure 1: Stereoselective Synthesis of 2-Oxabicyclo[3.1.0]hexane Core Start D-Ribose / D-Xylose (Chiral Pool) Glycal 2,3-Dihydrofuran Intermediate Start->Glycal 1. Protection 2. Elimination Cycloprop Simmons-Smith Cyclopropanation Glycal->Cycloprop Zn-Cu / CH2I2 (Chelation Control) Scaffold 2-Oxabicyclo[3.1.0]hexane Core Cycloprop->Scaffold Stereospecific syn-Addition Final Locked Nucleoside (North/South) Scaffold->Final Base Coupling Deprotection

The Simmons-Smith Protocol (Self-Validating)

Objective: Stereoselective installation of the cyclopropane ring on a chiral dihydrofuran.

Causality: The reaction proceeds via a butterfly-type transition state.[1][2] The presence of a proximal hydroxyl or ether group (e.g., at C3 or C5) is critical. The zinc carbenoid (


) coordinates with the oxygen lone pair, directing the methylene delivery to the same face (syn-stereoselectivity) as the directing group.

Protocol Steps:

  • Substrate Preparation: Dissolve 1.0 eq of the chiral 2,3-dihydrofuran (e.g., derived from D-xylose) in anhydrous diethyl ether (

    
    ). Note: DCM can be used, but ether often enhances coordination effects.
    
  • Reagent Formation: In a separate flask, prepare the Zn-Cu couple. Add diiodomethane (

    
    , 5.0 eq) to a suspension of Zn-Cu (4.0 eq) in 
    
    
    
    under Argon. Sonicate for 1 hour to activate.
  • Controlled Addition: Cannulate the zinc carbenoid solution dropwise into the substrate solution at -20°C. Validation: The reaction is exothermic; monitor internal temperature to prevent thermal isomerization.

  • Reaction Monitoring: Warm to RT and stir for 12-24h. Monitor by TLC.

    • Self-Validation Check: The product (bicyclic ether) will have a significantly different

      
       than the olefin. A lack of conversion suggests deactivated Zinc; add a crystal of 
      
      
      
      to reboot the carbenoid formation.
  • Quench & Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash with
    
    
    and brine.

Part 3: Analytical Validation & Stereochemical Assignment

Confirming the stereochemistry of the fusion (endo vs. exo / alpha vs. beta) is non-trivial but relies on predictable NMR parameters.

1H-NMR Coupling Constants ( )

The vicinal coupling constants between the bridgehead protons (


) and the cyclopropane protons (

) are diagnostic.
  • Cis-Fusion Verification: In 2-oxabicyclo[3.1.0]hexanes,

    
     is typically small (0–3 Hz) due to the dihedral angle close to 90° in the boat conformation.
    
  • Endo/Exo Discrimination:

    • 
       is generally larger (4–6 Hz) due to the cis relationship.
      
    • 
       is smaller (0–2 Hz) due to the trans relationship.
      
NOE Difference Spectroscopy

This is the definitive method for assigning "North" vs "South" mimicry.

  • Irradiate

    
     (endo):  If NOE is observed at the C3-substituent (downward pointing), the cyclopropane is on the same face (concave).
    
  • Irradiate Bridgehead (

    
    ):  Strong NOE to the C3-substituent confirms the boat conformation where these protons are spatially proximal.
    

Part 4: Case Study - The Methanocarba Nucleosides

The "Methanocarba" modification replaces the ring oxygen of a sugar with a methylene, but the 2-oxabicyclo[3.1.0] system is the direct oxygenated analogue often used to study hydration patterns and hydrogen bonding without the hydrophobicity of the carbocyclic variant.

Logic of Design: To target the A3 adenosine receptor or inhibit HCV polymerase, the ribose ring must adopt a North (C3'-endo) conformation.

  • Synthesis: Start with D-ribose.

  • Locking: Install the cyclopropane ring on the

    
    -face (bottom).
    
  • Result: The steric bulk of the

    
    -cyclopropane pushes the C3-carbon UP (
    
    
    
    -face).
  • Outcome: A permanent C3'-endo pucker (North), creating a "super-agonist" by reducing the entropic penalty of binding.

Conformational Locking Logic (DOT Diagram)

LockingLogic Figure 2: Conformational Locking Mechanism Input Flexible Furanose (Equilibrium) Constraint Cyclopropane Fusion (Steric Strain) Input->Constraint 2-Oxabicyclo Formation North North Conformation (C3'-endo) (1S, 5R) Constraint->North Alpha-face Fusion (Forces C3 Up) South South Conformation (C2'-endo) (1R, 5S) Constraint->South Beta-face Fusion (Forces C2 Up)

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3] Link

  • Marquez, V. E., et al. (1996). Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Mechanism of Action of Nucleosides? Journal of Medicinal Chemistry. Link

  • Altenbach, H. J. (1990). Functionalized 2-Oxabicyclo[3.1.0]hexanes: Synthesis and Chemistry. Angewandte Chemie International Edition. Link

  • Monn, J. A., et al. (1997).[4] Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist. Journal of Medicinal Chemistry. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][5][6] Organic Reactions.[2][3][6][7][8][9] Link

Sources

Methodological & Application

Application Note: Protocols for Cyclopropanation of Dihydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The 2-oxabicyclo[3.1.0]hexane scaffold, derived from the cyclopropanation of dihydrofuran (DHF), is a privileged structural motif in medicinal chemistry. It serves as a conformationally locked mimic of ribose in nucleoside analogs (e.g., "North"-methanocarba nucleosides) and glutamate analogs, offering enhanced metabolic stability and receptor selectivity compared to flexible congeners.

This guide details two distinct, self-validating protocols for generating this scaffold from 2,3-dihydrofuran:

  • The Furukawa-Modified Simmons-Smith Reaction: Best for generating the unsubstituted parent scaffold or simple alkyl derivatives with high diastereocontrol (syn-addition).

  • Rh(II)-Catalyzed Decomposition of Diazo Compounds: Best for introducing functional handles (esters) with high enantiocontrol using chiral catalysts.

Decision Framework

Select the appropriate methodology based on your target moiety and available equipment.

SelectionLogic Start Target Scaffold Simple Unsubstituted / Alkyl (2-oxabicyclo[3.1.0]hexane) Start->Simple High Diastereospecificity Funct Ester/Functionalized (Exo/Endo Isomers) Start->Funct High Enantioselectivity MethodA Method A: Simmons-Smith (Et2Zn + CH2I2) Simple->MethodA Robust, Scalable MethodB Method B: Rh-Catalysis (Rh2(OAc)4 + Diazo) Funct->MethodB Tunable Stereochem

Figure 1: Decision tree for selecting the optimal cyclopropanation strategy.

Method A: Furukawa-Modified Simmons-Smith Protocol

Target: Synthesis of parent 2-oxabicyclo[3.1.0]hexane. Mechanism: Concerted syn-addition via a zinc-carbenoid intermediate (


).
Scientific Rationale

The classic Simmons-Smith (Zn-Cu couple) is heterogeneous and often difficult to initiate. We utilize the Furukawa modification (


) because it forms a homogeneous species in dichloromethane (DCM) or ether, allowing for reproducible kinetics and milder conditions.

Critical Mechanism Note: The reaction proceeds through a "butterfly-type" transition state.[1] The oxygen atom of the dihydrofuran coordinates with the Zinc species, directing the methylene delivery syn to the existing stereochemistry (if substituted).

Safety Profile (Critical)
  • Diethylzinc (

    
    ):  Pyrophoric.[2] Ignites immediately on contact with air. Reacts violently with water.[3][4] Must be handled under positive Argon/Nitrogen pressure.
    
  • Diiodomethane (

    
    ):  Light sensitive; store over copper wire to stabilize.
    
Step-by-Step Protocol

Materials:

  • 2,3-Dihydrofuran (1.0 equiv, 10 mmol)

  • Diethylzinc (1.0 M in hexanes, 1.1 equiv)

  • Diiodomethane (1.1 equiv)

  • Anhydrous DCM (0.2 M concentration relative to substrate)

  • Sat. aqueous

    
     (Quenching)
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvent Charge: Add anhydrous DCM (50 mL) and 2,3-dihydrofuran (0.70 g, 10 mmol). Cool to 0 °C (ice bath).

  • Reagent Formation (In-Situ):

    • Add

      
       (11 mL, 11 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.[4]
      
    • Add

      
       (0.89 mL, 11 mmol) dropwise via syringe.
      
    • Observation: The solution may become slightly cloudy; this is the active carbenoid forming.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

    • Validation: Monitor by TLC (stain with PMA or Vanillin; DHF is volatile, so keep plates cold). Look for the disappearance of the alkene spot.

  • Quenching (The "Smith" Quench):

    • Cool back to 0 °C.

    • Slowly add saturated aqueous

      
       (20 mL). Warning: Vigorous gas evolution (ethane).
      
  • Workup:

    • Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with saturated

      
       (to ensure neutral pH—the product is an acetal and acid-sensitive).
      
    • Dry over

      
      , filter, and concentrate carefully (product is volatile).
      

Method B: Rhodium-Catalyzed Cyclopropanation

Target: Synthesis of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. Mechanism: Metal-catalyzed decomposition of diazo compounds to generate a transient metal-carbene, which undergoes [2+1] cycloaddition.

Scientific Rationale

Direct reaction of diazo compounds with alkenes is hazardous and non-selective. Using a Rh(II) catalyst stabilizes the carbene intermediate.

  • Slow Addition: The concentration of diazoacetate must be kept low relative to the alkene to prevent carbene dimerization (formation of fumarate/maleate byproducts).

  • Catalyst Choice:

    
     is standard. For enantioselective synthesis, use Davies' catalyst (
    
    
    
    ) or Doyle's catalyst (
    
    
    ).
Experimental Workflow

RhodiumCycle Step1 1. Catalyst Activation Rh2(OAc)4 in DHF/DCM Step2 2. Carbene Formation N2 Extrusion Step1->Step2 + Ethyl Diazoacetate Step3 3. Cycle Entry Rh=CH(CO2Et) Step2->Step3 - N2 (Gas) Step4 4. Alkene Approach (Dihydrofuran) Step3->Step4 Step5 5. Product Release Regenerate Catalyst Step4->Step5 [2+1] Cycloaddition Step5->Step3 Catalyst Recycle

Figure 2: Catalytic cycle for Rh-mediated cyclopropanation.

Step-by-Step Protocol

Materials:

  • 2,3-Dihydrofuran (5.0 equiv, excess serves as solvent/trap)

  • Ethyl Diazoacetate (EDA) (1.0 equiv)[5]

  • 
     (0.5 - 1.0 mol%)
    
  • Anhydrous DCM

  • Syringe Pump[5]

Procedure:

  • Catalyst Solution: In a flame-dried flask under Argon, dissolve

    
     (1 mol%) in 2,3-dihydrofuran (5 equiv) and minimal DCM (if required for solubility).
    
  • Syringe Pump Setup: Load a gastight syringe with Ethyl Diazoacetate (EDA) diluted in DCM (1.0 M solution).

  • Addition: Place the needle through the septum of the catalyst flask. Set the pump to add the EDA solution over 8–12 hours at room temperature.

    • Why? Extremely slow addition ensures the active Rh-carbene encounters a DHF molecule before it encounters another diazo molecule.

  • Completion: Stir for an additional 2 hours after addition is complete.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess DHF and DCM.

    • Purification: The residue is typically a mixture of exo and endo isomers. Separate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: The exo isomer (ester group anti to the oxygen ring) is generally thermodynamically favored, but kinetics depend on the specific catalyst ligands.

Comparative Data & Troubleshooting

Protocol Comparison
FeatureMethod A: Simmons-SmithMethod B: Rh-Catalysis
Primary Product Unsubstituted CyclopropaneEster-functionalized Cyclopropane
Stereospecificity Excellent (Syn to substituents)Variable (Catalyst dependent)
Safety Hazard Pyrophoric (

)
Explosion/Toxicity (Diazo)
Atom Economy Moderate (Stoichiometric Zn)High (Catalytic Rh)
Key Challenge Moisture sensitivityDimerization of carbene
Troubleshooting the "Acetal Problem"

The product, 2-oxabicyclo[3.1.0]hexane, contains a strained cyclic acetal (O-C-C ring).

  • Issue: Exposure to aqueous acid opens the cyclopropane or the furan ring, leading to aldehydes/diols.

  • Solution:

    • NEVER use HCl or acidic silica for purification.

    • Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

    • Use

      
       washes during extraction.
      

References

  • Simmons-Smith Discovery: Simmons, H. E.; Smith, R. D.[6] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[6]1959 , 81, 4256–4264. Link

  • Furukawa Modification: Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[1][6] Tetrahedron1968 , 24, 53–58. Link

  • Rh-Catalysis Review: Doyle, M. P.; Protopopova, M. N. "Selectivity in the catalytic cyclopropanation of olefins with diazo compounds." Tetrahedron1998 , 54, 7919–7946. Link

  • Asymmetric Synthesis: Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.2003 , 103, 2861–2904. Link

  • Nucleoside Applications: Evaluation of 2-oxabicyclo[3.1.0]hexane nucleosides. J. Med. Chem.2005 , 48, 8103. Link

Sources

Application Notes and Protocols for the Design of Histamine H3 Receptor Antagonists Utilizing Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The histamine H3 receptor (H3R), a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS), is a critical regulator of neurotransmitter release. Its role in modulating histamine, acetylcholine, dopamine, and norepinephrine levels has positioned it as a prime therapeutic target for a spectrum of neurological and cognitive disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). The development of H3R antagonists has evolved from early imidazole-based compounds to a diverse array of non-imidazole scaffolds, with bicyclic systems emerging as a particularly promising class. This guide provides an in-depth exploration of the design, synthesis, and evaluation of H3R antagonists built upon bicyclic scaffolds, offering both strategic insights and detailed experimental protocols for researchers in the field.

The Strategic Imperative for Bicyclic Scaffolds in H3R Antagonist Design

The pursuit of novel H3R antagonists has been driven by the need to overcome the limitations of early imidazole-containing ligands, which were often associated with off-target effects and metabolic liabilities, such as inhibition of cytochrome P450 enzymes. Bicyclic scaffolds offer a compelling strategic advantage by providing a rigid and conformationally constrained framework. This rigidity can enhance binding affinity and selectivity for the H3R by pre-organizing the key pharmacophoric elements in a favorable orientation for receptor interaction. Furthermore, the diverse chemical space accessible through bicyclic systems allows for fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are critical for achieving optimal brain penetration and favorable pharmacokinetic profiles.

A key consideration in the design of CNS-penetrant drugs is their ability to efficiently cross the blood-brain barrier (BBB). The structural rigidity of bicyclic scaffolds can contribute to a lower polar surface area and a more favorable lipophilicity profile, characteristics often associated with enhanced BBB permeability.

Featured Bicyclic Scaffolds and Structure-Activity Relationships (SAR)

The versatility of bicyclic systems has led to the exploration of numerous core structures. This section highlights key examples and summarizes their structure-activity relationships.

Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of potent H3R antagonists. These compounds typically feature a basic amine moiety connected via a linker to the bicyclic core, which in turn is often substituted with a lipophilic group.

CompoundRhH3R Ki (nM)Reference
1a H15[1]
1b 4-Cl2.5[1]
1c 4-CF31.8[1]
1d 3,4-diCl0.9[1]

Table 1: SAR of Imidazo[1,2-a]pyridine derivatives. The data illustrates that substitution on the pendant phenyl ring significantly impacts binding affinity, with electron-withdrawing groups generally leading to increased potency.

Benzothiazoles

Benzothiazole derivatives represent another important class of non-imidazole H3R antagonists. The benzothiazole core serves as a versatile anchor for the key pharmacophoric elements.

| Compound | Linker (X) | Basic Amine | hH3R Ki (nM) | Reference | | :--- | :--- | :--- | :--- | | 2a | O-(CH2)3- | Piperidine | 15.0 |[2] | | 2b | O-(CH2)3- | Azepane | 12.0 |[2] | | 2c | O-(CH2)4- | Piperidine | 8.5 |[2] | | 2d | O-(CH2)4- | Azepane | 6.7 |[2] |

Table 2: SAR of Benzothiazole derivatives. These data highlight the influence of the linker length and the nature of the basic amine on H3R affinity.

Cyclohepta[b]quinolines

The rigid, tricyclic-like framework of cyclohepta[b]quinolines has been explored to develop highly potent H3R antagonists. Modifications at the 11-position have been a key focus of SAR studies.

| Compound | R Group at C-11 | hH3R Ki (nM) | Reference | | :--- | :--- | :--- | | 3a | -(CH2)2-N(CH3)2 | 25 |[3] | | 3b | -(CH2)3-N(CH3)2 | 8.1 |[3] | | 3c | -(CH2)3-pyrrolidine | 1.5 |[3] | | 3d | -(CH2)3-piperidine | 2.2 |[3] |

Table 3: SAR of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline derivatives. Optimization of the amino substituent and the linker length at the 11-position led to the discovery of compounds with nanomolar and sub-nanomolar affinity for the H3 receptor.[3]

Synthetic Strategies for Bicyclic Scaffolds

The successful development of H3R antagonists relies on efficient and versatile synthetic routes to access a diverse range of analogs.

General Synthesis of Benzothiazole Derivatives

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophilic partners, such as carboxylic acids, acyl chlorides, or aldehydes.[4]

cluster_0 Synthesis of Benzothiazole Core 2-aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-aminothiophenol->Intermediate Condensation Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate Benzothiazole 2-Substituted Benzothiazole Intermediate->Benzothiazole Cyclization

Caption: General synthetic route to 2-substituted benzothiazoles.

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of novel bicyclic H3R antagonists.

In Vitro Characterization

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human H3 receptor.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Ligand: Histamine (10 µM final concentration).

  • Test Compound: Serial dilutions in assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.

  • Add 150 µL of diluted cell membranes (typically 10-20 µg of protein per well) to each well.

  • Add 50 µL of [3H]-Nα-methylhistamine (at a concentration close to its Kd, e.g., 1-2 nM) to all wells.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvest the contents of the plate onto the GF/C filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.

This protocol measures the ability of a test compound to block the agonist-induced inhibition of cAMP production, a hallmark of H3R activation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human H3 receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • Agonist: (R)-α-methylhistamine.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: Serial dilutions in stimulation buffer.

  • cAMP Detection Kit: (e.g., LANCE Ultra cAMP kit).

  • 384-well white plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the cells into a 384-well plate (typically 1000-5000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Prepare a solution of (R)-α-methylhistamine at a concentration that gives ~80% of its maximal effect (EC80).

  • Prepare a solution of forskolin (typically 5-10 µM final concentration).

  • To the appropriate wells, add the test compound, followed by the agonist. For inverse agonist testing, add the test compound in the absence of an agonist.

  • Add the forskolin solution to all wells except the basal control.

  • Incubate the plate for 30 minutes at room temperature.

  • Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

cluster_workflow In Vitro Evaluation Workflow Start Synthesized Bicyclic Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50/EC50, Mode of Action) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Other Histamine Receptors, Off-targets) Functional_Assay->Selectivity_Panel PK_Profiling In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Panel->PK_Profiling Lead_Candidate Lead Candidate for In Vivo Studies PK_Profiling->Lead_Candidate

Caption: A typical workflow for the in vitro evaluation of novel H3R antagonists.

In Vivo Evaluation

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.

  • A variety of objects that are different in shape, color, and texture, but of similar size and complexity. The objects should be heavy enough that the animals cannot displace them.

  • A video camera mounted above the arena to record the sessions.

  • Video tracking software for automated analysis is recommended.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the mice for a few minutes each day. On the day before the test, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.

  • Familiarization Phase (T1): Place two identical objects in opposite corners of the arena. Place a mouse in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). The test compound or vehicle is typically administered before the familiarization phase.

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for the same duration as in T1. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis: Calculate the discrimination index (DI) as (Tn - Tf) / (Tn + Tf). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. Compare the DI of the compound-treated group with the vehicle-treated group to assess cognitive enhancement.

Pharmacokinetic Profiling

A successful CNS drug must not only be potent and selective but also possess a suitable pharmacokinetic profile. Key parameters to assess include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

  • Brain-to-Plasma Ratio: An indicator of the drug's ability to penetrate the BBB.

| Compound | Species | Route | t1/2 (h) | Bioavailability (%) | Brain/Plasma Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ABT-288 | Human | Oral | 40-61 | N/A | N/A |[5] | | DL76 | Rat | i.g. | 1.41 | 60.9 | ~30 |[6] | | Compound 17 | Rat | Oral | - | - | High |[7] |

Table 4: Comparative Pharmacokinetic Parameters of Selected H3R Antagonists. This table highlights the variability in pharmacokinetic profiles among different chemical series.

Conclusion

The design of histamine H3 receptor antagonists using bicyclic scaffolds represents a highly promising avenue for the development of novel therapeutics for a range of CNS disorders. The structural rigidity and chemical tractability of these scaffolds provide a robust platform for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and strategic insights presented in this guide are intended to equip researchers with the necessary tools to navigate the complexities of H3R antagonist design and to accelerate the discovery of new and effective medicines.

References

  • Walczyński, K., et al. (1999). Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl) benzothiazole derivatives as H3-antagonists with H1 blocking activities. Il Farmaco, 54(10), 684-694.
  • Nishad, A. U., et al. (2024). Benzothiazole, a Superior Heterocyclic in Medicinal Chemistry: A Comprehensive Review on Synthesis and Pharmacological Activities.
  • Turner, S. C., et al. (2003). A new class of histamine H(3)-receptor antagonists: synthesis and structure-activity relationships of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolines. Bioorganic & Medicinal Chemistry Letters, 13(13), 2131-2135.
  • Al-Ghorbani, M., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(8), 1-20.
  • Shaikh, A., et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE, 18(1), e0279885.
  • Hancock, A. A., et al. (2004). In vitro and in vivo genotoxicity of a biaryl-containing series of histamine H3 receptor antagonists. Toxicology and Applied Pharmacology, 198(3), 291-301.
  • Gbahode, F., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.
  • Othman, A. A., et al. (2014). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(1), 74-84.
  • Kamal, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Stark, H., et al. (1996).
  • Cowart, M. D., et al. (2013). Bicyclic and tricyclic heterocycle derivatives as histamine H3 receptor antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 23(21), 6004-6009.
  • Faghih, H., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Computational and Structural Biotechnology Journal, 19, 5635-5647.
  • Sapa, J., et al. (2016). Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats. Pharmacological Reports, 68(5), 1011-1016.
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 257.
  • Apelt, J., et al. (2005).

Sources

Application Note: Synthesis and Integration of Conformationally Locked Nucleoside Analogs (LNA & cEt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The synthesis of conformationally locked nucleoside analogs—specifically Locked Nucleic Acids (LNA) and constrained Ethyl (cEt) —represents a pinnacle in antisense oligonucleotide (ASO) engineering. Unlike standard DNA or RNA, these analogs possess a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.

The "Locking" Mechanism: This bridge forces the furanose ring into a rigid C3'-endo (North) conformation. In thermodynamic terms, this pre-organization reduces the entropic penalty of binding. When an LNA-modified oligonucleotide hybridizes with a complementary RNA target, the "paid-for" entropy results in an unprecedented increase in thermal stability (


), typically +3°C to +8°C per modification .

This guide details the chemical synthesis of LNA phosphoramidites, the critical cyclization steps, and the modified solid-phase synthesis protocols required to integrate them into therapeutic oligonucleotides.

Visualizing the Conformation Lock

The following diagram illustrates the structural transition and the thermodynamic advantage of the "Locked" state.

LNA_Mechanism DNA_State Unmodified DNA/RNA (Flexible C2'-endo/C3'-endo) Reaction Chemical Bridging (2'-O to 4'-C) DNA_State->Reaction Target_Binding Target Hybridization (RNA Strand) DNA_State->Target_Binding Standard Binding LNA_State Locked LNA/cEt (Rigid C3'-endo) Reaction->LNA_State LNA_State->Target_Binding High Affinity Binding Outcome1 High Entropy Loss (Low Affinity) Target_Binding->Outcome1 Outcome2 Pre-paid Entropy (Extreme Affinity) Target_Binding->Outcome2

Caption: Thermodynamic impact of the 2'-O,4'-C-methylene bridge on hybridization affinity.

Chemical Synthesis of LNA Phosphoramidites

The synthesis of LNA monomers is non-trivial due to the steric congestion at the C4' position. The following protocol is based on the optimized "Linear Strategy" adapted from the foundational work of Wengel et al. and Imanishi et al.[1][2][3]

Strategic Considerations
  • Starting Material: 4,4'-Dimethoxytrityl (DMTr) protected Uridine is the most common starting point for pyrimidines.

  • Key Intermediate: The 4'-C-hydroxymethyl derivative.

  • Cyclization: This is the bottleneck step. It requires a leaving group (Mesylate/Tosylate) at the 2' position and a free hydroxyl at the 4'-C position (or vice versa) to effect an intramolecular

    
     attack.
    
Detailed Protocol: Synthesis of LNA-Uridine Phosphoramidite

Reagents Required:

  • Starting Nucleoside: 1-(2-O-acetyl-3-O-benzyl-4-C-methanesulfonyloxymethyl-5-O-methanesulfonyl-β-D-xylofuranosyl)uracil (Intermediate A)

  • Base: Sodium Hydride (NaH) or Lithium Hydroxide (LiOH)

  • Solvent: Anhydrous DMF or THF

  • Phosphitylation Reagent: 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite[4][5][6]

  • Activator: 4,5-Dicyanoimidazole (DCI)[4]

Step 1: The Cyclization (Ring Closure)

This step forms the characteristic bicyclic system.

  • Preparation: Dissolve Intermediate A (10 mmol) in anhydrous THF (100 mL).

  • Activation: Cool to 0°C. Slowly add NaH (60% dispersion in oil, 1.2 eq).

    • Mechanism: The base deprotonates the 2'-OH (or 4'-hydroxymethyl depending on specific precursor design). The resulting alkoxide attacks the mesyl-bearing carbon.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC (DCM:MeOH 95:5). The product (LNA core) will typically have a lower Rf than the open-chain precursor.

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate. Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Step 2: 5'-O-Dimethoxytritylation

Standard protection of the 5'-OH is required for solid-phase synthesis compatibility.

  • Dissolve the cyclized nucleoside in dry Pyridine.

  • Add DMTr-Cl (1.2 eq) and catalytic DMAP.

  • Stir for 3 hours. Quench with MeOH.

  • Critical QC: Ensure the product is free of non-tritylated species, as these will terminate chain growth later.

Step 3: 3'-O-Phosphitylation (The Amidite Step)

LNA nucleosides are sterically hindered. Standard tetrazole activation often fails or gives low yields. DCI is mandatory here.

  • Dissolution: Dissolve the 5'-O-DMTr-LNA nucleoside in anhydrous DCM under Argon.

  • Add Activator: Add 4,5-Dicyanoimidazole (DCI) (0.7 eq).[4]

  • Phosphitylation: Dropwise addition of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.1 eq).

  • Timing: Stir for 2-4 hours. Note: This is longer than standard DNA monomers.

  • Purification: Precipitate in cold Hexane or rapid silica filtration (using 1% Triethylamine in eluent to prevent acid-catalyzed decomposition).

Synthesis Workflow Diagram

LNA_Synthesis_Flow Start Uridine / Glucose Precursor Branching C4'-Hydroxymethylation (Introduction of Bridge Carbon) Start->Branching Activation 2'-O-Mesylation / Tosylation (Creating Leaving Group) Branching->Activation Cyclization Base-Induced Cyclization (Formation of 2'-O,4'-C Bridge) Activation->Cyclization NaH / THF Protection 5'-DMTr Protection Cyclization->Protection Amidite 3'-Phosphitylation (Requires DCI Activator) Protection->Amidite P-Reagent + DCI Final LNA Phosphoramidite Ready for Solid Phase Synthesis Amidite->Final

Caption: Step-wise chemical transformation from nucleoside precursor to active LNA phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Protocol

Integrating LNA monomers into a DNA/RNA chain requires modifying the standard synthesizer cycle. The rigid structure of LNA reduces the kinetics of the coupling reaction.

Automated Synthesis Cycle Modifications
StepStandard DNA ParameterLNA/cEt Parameter Rationale
Concentration 0.05 M - 0.1 M0.1 M - 0.15 M Higher concentration drives kinetics.
Activator Tetrazole / ETTDCI or ETT (0.25M) DCI is less acidic and more nucleophilic, preventing premature detritylation while boosting coupling.
Coupling Time 30 - 60 seconds300 - 600 seconds Steric bulk of the bicyclic sugar slows phosphoramidite diffusion and reactivity.
Capping StandardAggressive Ensure unreacted chains are terminated to prevent deletion sequences (n-1).
Deprotection Ammonia, 55°C, 8hAmmonia, 55°C, 8-12h LNA is stable in ammonia; however, ensure complete removal of base protecting groups (esp. if using Benzoyl-Cytosine).[1][3][6]
Advanced Insight: Constrained Ethyl (cEt)

While LNA is the gold standard for affinity, cEt (constrained Ethyl) analogs, developed by Seth et al.[7] at Ionis Pharmaceuticals, offer a significant advantage in therapeutic indices.[][9]

  • Structure: cEt replaces one proton on the LNA bridge with a methyl group.

  • Benefit: This slight hydrophobic bulk reduces non-specific protein binding (hepatotoxicity) compared to first-gen LNA, without sacrificing nuclease resistance.

  • Synthesis Note: The synthesis of cEt follows the "Modular Strategy" using a naphthylmethyl protecting group to facilitate crystallization of intermediates, avoiding tedious chromatography (Seth et al., 2010).

Quality Control & Validation Data

Thermal Stability ( ) Comparison

The following table summarizes the impact of LNA/cEt incorporation on duplex stability against a complementary RNA strand.

Modification Type

per Modification
Nuclease ResistancePrimary Application
Unmodified DNA ReferenceLowPCR primers
2'-O-Methyl (2'OMe) +0.5°C to +1.0°CModeratesiRNA, Aptamers
LNA (Locked) +3.0°C to +8.0°C High Gapmers, Mixmers, Probes
cEt (Constrained) +3.0°C to +7.0°C Very High Therapeutic Antisense
Analytical Validation
  • 
     NMR:  Crucial for phosphoramidites. Expect a sharp singlet around 149-150 ppm. Impurities at 140 ppm (H-phosphonate) or 10-20 ppm (oxidized P(V)) indicate degradation.
    
  • ESI-MS: LNA oligonucleotides will show mass shifts corresponding to the methylene bridge (+12 Da relative to DNA, +26 Da relative to RNA, depending on exact comparison).

Troubleshooting Guide

Problem: Low Coupling Efficiency (<95%)

  • Root Cause: Water contamination in the LNA amidite solution (LNA amidites are hygroscopic).

  • Solution: Dry amidites in a vacuum desiccator with

    
     for 24h before dissolution. Use molecular sieves (3Å) in the amidite bottle on the synthesizer.
    

Problem: Incomplete Deprotection

  • Root Cause: Steric hindrance of the LNA sugar protecting adjacent bases.

  • Solution: Extend ammonia treatment time or use Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (if compatible with other labels).

Problem: "N-1" Deletion Sequences

  • Root Cause: Insufficient coupling time.

  • Solution: Double coupling (two shots of amidite/activator) is recommended for LNA blocks (e.g., LLL sequence).

References

  • Koshkin, A. A., et al. (1998).[2][10][11][12] LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition.[10] Tetrahedron, 54(14), 3607-3630.[10] Link

  • Obika, S., et al. (1998). Stability and structural features of the duplexes containing nucleoside analogues with a fixed N-type conformation, 2'-O,4'-C-methylene bridged nucleic acids. Tetrahedron Letters, 39(30), 5401-5404. Link

  • Singh, S. K., et al. (1998).[2][10][11][12] LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition.[6][11][12][13] Chemical Communications, (4), 455-456.[12] Link[12]

  • Seth, P. P., et al. (2010).[9][14] Synthesis and Biophysical Evaluation of 2',4'-Constrained 2'-O-Methoxyethyl and 2',4'-Constrained 2'-O-Ethyl Nucleic Acid Analogues. The Journal of Organic Chemistry, 75(5), 1569-1581.[9][14] Link

  • Kumar, R., et al. (1998).[2][10][11] The first analogues of LNA (locked nucleic acids): phosphorothioate-LNA and 2'-thio-LNA.[11] Bioorganic & Medicinal Chemistry Letters, 8(16), 2219-2222.[11] Link[11]

Sources

Application Note: Strategic Incorporation of 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffolds into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists focusing on peptidomimetics. It details the strategic incorporation of 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds—often referred to as "bridged morpholines" or "sugar amino acids"—into peptide chains to induce specific secondary structures (turns) and improve metabolic stability.

Executive Summary

The incorporation of conformationally constrained bicyclic amino acids is a pivotal strategy in modern medicinal chemistry to overcome the inherent limitations of native peptides (e.g., rapid proteolysis, poor bioavailability, and conformational flexibility). The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a privileged substructure. By bridging the morpholine ring, this scaffold locks the


 and 

torsion angles, effectively mimicking proline type-II

-turns while introducing a polar oxygen atom that can participate in specific hydrogen bonding networks or improve solubility.

This guide provides a comprehensive workflow for:

  • Synthesizing the Fmoc-protected building block from the chiral pool (trans-4-hydroxy-L-proline).

  • Incorporating the scaffold into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

  • Validating the structure via NMR and conformational analysis.

Structural Rationale & Design

The 2-oxa-5-azabicyclo[2.2.1]heptane system is topologically unique. Unlike simple carbocyclic constraints, the ether bridge (2-oxa) introduces electronegativity and H-bond accepting capability within the rigid core.

  • Conformational Lock: The bicyclic framework restricts the N-C

    
     bond rotation, forcing the backbone into a kinked geometry ideal for nucleating 
    
    
    
    -turns.
  • Metabolic Shielding: The steric bulk and non-natural connectivity render the adjacent peptide bonds highly resistant to proteolytic cleavage by serum proteases.

Scaffold Visualization

The following diagram illustrates the topological relationship between the natural proline residue and the engineered bicyclic mimetic.

ScaffoldComparison cluster_0 Natural Substrate cluster_1 Peptidomimetic Scaffold Proline L-Proline (Flexible Ring) Bicyclic 2-oxa-5-azabicyclo [2.2.1]heptane (Locked Conformation) Proline->Bicyclic Bridging (O-link) Feature1 Restricted Phi/Psi Angles Bicyclic->Feature1 Feature2 H-Bond Acceptor (Ether Bridge) Bicyclic->Feature2

Figure 1: Structural evolution from L-Proline to the constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

Protocol 1: Synthesis of the Fmoc-Building Block

Note: While various routes exist (e.g., hetero-Diels-Alder), the route starting from trans-4-hydroxy-L-proline is preferred for its enantiopurity and scalability.

Reagents & Equipment
  • Starting Material: trans-4-Hydroxy-L-proline (Hyp).

  • Reagents: Fmoc-OSu, NaH, Allyl bromide (or similar electrophile for bridging), Iodine (for iodocyclization), Tributyltin hydride (for reduction).

  • Solvents: DMF (Anhydrous), DCM, THF.

Step-by-Step Synthesis Workflow
  • N-Protection:

    • Dissolve trans-4-hydroxy-L-proline in dioxane/water (1:1).

    • Add

      
       (2.5 eq) followed by Fmoc-OSu  (1.1 eq).
      
    • Stir at RT for 12 h. Acidify and extract to yield Fmoc-Hyp-OH .

    • Checkpoint: Verify purity via LC-MS (Target Mass = MW + Fmoc).

  • Allylation & Cyclization Precursor:

    • The formation of the [2.2.1] system typically involves creating a bridge between C4 and C2. A common strategy is the transannular displacement .

    • Convert Fmoc-Hyp-OH to the corresponding ester (e.g., methyl ester).

    • Functionalize the C4-hydroxyl group with a leaving group (Tosylate/Mesylate) or prepare for etherification.

    • Note: For the specific 2-oxa-5-aza skeleton, a robust method involves the iodocyclization of an N-allyl precursor or intramolecular displacement of a C4-leaving group by a C2-hydroxymethyl arm (obtained by reducing the acid).

  • Core Cyclization (The Critical Step):

    • Method: Intramolecular Etherification.

    • Reduce the C2-ester to the alcohol (C2-CH2OH).

    • Treat with a base (NaH) in THF to induce attack of the C2-alkoxide onto the C4-leaving group (with inversion of configuration).

    • Result: This forms the 2-oxa-5-azabicyclo[2.2.1]heptane core.[1][2]

  • Carboxylation (Re-introducing the Acid):

    • Oxidize the remaining primary alcohol or a pendant alkene (if using allyl route) to the carboxylic acid using Jones Reagent or TEMPO/NaOCl .

    • Final Product: Fmoc-2-oxa-5-azabicyclo[2.2.1]heptane-3-carboxylic acid .

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating bicyclic secondary amines is challenging due to the steric bulk of the bridgehead and the reduced nucleophilicity of the secondary amine.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation at C-term) or Rink Amide (for internal positions).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Peptide grade).

SPPS Cycle Workflow

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Check1 QC: Positive Chloranil Test? Wash1->Check1 Coupling 3. Coupling of Bicyclic AA (HATU/HOAt/DIPEA, 3 eq) Check1->Coupling Yes (Free Amine) Wash2 4. Wash (DMF x5) Coupling->Wash2 Recouple Double Coupling (New Reagents) Recouple->Wash2 Check2 QC: Negative Chloranil Test? Wash2->Check2 Check2->Recouple No (Incomplete) NextAA 5. Coupling Next AA (Use HATU for hindered amine) Check2->NextAA Yes (Coupled)

Figure 2: SPPS Cycle emphasizing the critical checkpoints for hindered bicyclic amines.

Detailed Procedure
  • Resin Swelling:

    • Swell 200 mg of resin in DCM for 30 min. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5 x 1 min).

    • QC Step: Perform a Chloranil Test (preferred over Kaiser for secondary amines). A blue/green bead indicates a free secondary amine.

  • Coupling the Bicyclic Scaffold:

    • Dissolve Fmoc-Bicyclic-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

    • Add DIPEA (6 eq) and activate for 30 seconds.

    • Add to resin and shake for 2–4 hours (longer than standard AA).

    • Tip: If the scaffold is extremely hindered, perform a double coupling (repeat step with fresh reagents).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Lutidine/DMF to cap any unreacted amines.

  • Coupling the Next Amino Acid (The "Difficult" Step):

    • The secondary amine of the bicyclic scaffold is a poor nucleophile.

    • Reagent Choice: Use HATU or COMU . Avoid HBTU/PyBOP as they are often insufficient.

    • Protocol: Use 5 eq of the next Fmoc-AA, 5 eq HATU, 10 eq DIPEA. React for 2 hours at RT or 1 hour at 40°C (microwave assisted).

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Note: The 2-oxa bridge is generally stable to TFA, unlike acetal-based bridges.

    • Precipitate in cold diethyl ether.

Validation & Characterization

Quantitative Analysis Table

When comparing the bicyclic mimetic to the native peptide, use the following metrics:

MetricNative Peptide2-Oxa Bicyclic MimeticMethod of Verification
Coupling Efficiency >99% (Standard)90–95% (Expect lower)HPLC Integration of crude
Proteolytic Half-life < 30 min (Serum)> 4 hours (Typical)incubation w/ Trypsin/Serum + LCMS
Conformation Random Coil / FlexibleType II

-Turn
CD Spectroscopy / NMR ROESY
Solubility VariableEnhanced (Ether oxygen)LogP determination
NMR Conformational Analysis

To confirm the turn induction:

  • Dissolve purified peptide in

    
    -DMSO or 
    
    
    
    .
  • Acquire 2D ROESY or NOESY spectra.

  • Key Signal: Look for strong

    
     correlations or specific 
    
    
    
    NOEs characteristic of
    
    
    -turns. The rigid bicyclic core should show distinct cross-peaks between the bridgehead protons and the adjacent backbone amides.

Troubleshooting Guide

Problem: Low yield during the coupling onto the bicyclic secondary amine.

  • Cause: Steric hindrance of the [2.2.1] system blocks the incoming activated amino acid.

  • Solution:

    • Switch to HATU or PyAOP .

    • Use Microwave Irradiation (50°C, 20W, 10 min).

    • Use Sym-collidine instead of DIPEA to prevent epimerization at high temperatures.

Problem: "Deletion" sequences observed in LC-MS.

  • Cause: Incomplete Fmoc deprotection of the bicyclic amine. Secondary amines on bulky rings deprotect slower.

  • Solution: Increase deprotection time to 2 x 20 min or use DBU (2%) + Piperidine (20%) in DMF.

References

  • Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffolds: Blanco, J., et al. "Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene." Tetrahedron Letters, 1998.[3]

  • Application in Peptide Mimetics (Turn Inducers)
  • Solid-Phase Peptide Synthesis Protocols: BenchChem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis."

  • Conformational Analysis of Bicyclic Peptides: Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 1994. (Context: General principles of using bicyclic constraints).
  • Fmoc-SPPS Best Practices: University of California, Irvine (Nowick Lab). "Standard practices for Fmoc-based solid-phase peptide synthesis."

Sources

Troubleshooting & Optimization

Improving diastereoselectivity in 2-oxabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #OXA-310-SEL Subject: Optimizing Diastereoselectivity in 2-Oxabicyclo[3.1.0]hexane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2-oxabicyclo[3.1.0]hexane scaffold is a privileged motif in glutamate receptor agonists (e.g., mGluR2/3) and antiviral agents. Achieving high diastereomeric ratios (dr) during the construction of the cyclopropane ring fused to the tetrahydrofuran core is notoriously sensitive to steric and electronic perturbations.

This guide addresses the three primary methodologies for synthesizing this scaffold:

  • Intermolecular Metal-Carbenoid Cyclopropanation (Rh/Cu-catalyzed)

  • Simmons-Smith Cyclopropanation (Zn-mediated)

  • Intramolecular Cyclization (Tethered diazo compounds)

Module 1: Diagnostic & Strategy Selection

Before optimizing conditions, confirm your substrate class and target stereochemistry. Use the decision matrix below to select the correct protocol.

MethodSelection Start Select Substrate / Target Dihydrofuran Substrate: Dihydrofuran (Intermolecular) Start->Dihydrofuran AllylicAlc Substrate: Allylic Alcohol (Simmons-Smith) Start->AllylicAlc Tethered Substrate: Diazo-Tethered (Intramolecular) Start->Tethered ExoTarget Target: Exo-Isomer Dihydrofuran->ExoTarget Steric Bulk EndoTarget Target: Endo-Isomer Dihydrofuran->EndoTarget Electronic/Solvent SynChela Target: Syn-Isomer (Chelation Control) AllylicAlc->SynChela Rec1 Protocol A: Rh2(TPA)4 or Rh2(esp)2 Bulky Ligands Tethered->Rec1 Rigid Transition State ExoTarget->Rec1 Rec2 Protocol B: Cu(OTf)2 / Box Ligands (Electronic Control) EndoTarget->Rec2 Rec3 Protocol C: Furukawa Mod. (Et2Zn + CH2I2) SynChela->Rec3

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate and target stereochemistry.

Module 2: Intermolecular Cyclopropanation (Rh-Catalyzed)

Context: The reaction of 2,3-dihydrofuran with diazoacetates is the most direct route. However, standard catalysts like Rh2(OAc)4 often yield poor diastereoselectivity (typically 2:1 to 4:1 exo:endo).

FAQ: Why is my exo:endo ratio stuck at ~3:1?

Root Cause: The catalyst pocket is not sterically demanding enough to differentiate the approach of the dihydrofuran. Solution: Switch to Dirhodium(II) tetrakis(triphenylacetate) [Rh2(TPA)4] or Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh2(esp)2] . These "wall-like" ligands force the incoming alkene to adopt a trajectory that minimizes steric clash, heavily favoring the exo isomer (>95:5 dr).

Protocol A: High-Selectivity Rh-Catalyzed Cyclopropanation

Target: >20:1 Exo-Selectivity

  • Catalyst Prep: Charge a flame-dried flask with Rh2(TPA)4 (0.5 mol%).

    • Note: Rh2(esp)2 is preferred if catalyst loading must be <0.1 mol%.

  • Solvent System: Dissolve substrate (e.g., 2,3-dihydrofuran, 1.0 equiv) in anhydrous pentane or hexane (0.2 M).

    • Critical: Non-polar solvents enhance tight ion-pairing and steric repulsion compared to DCM.

  • Temperature Control: Cool the system to -78 °C .

    • Mechanism:[1][2][3][4] Lower temperatures discriminate between the activation energies of the exo (lower barrier) and endo transition states.

  • Addition: Add the diazo compound (1.2 equiv) via syringe pump over 4–6 hours.

    • Why: Slow addition maintains a low concentration of the reactive metal-carbene species, preventing dimerization and allowing the thermodynamic equilibration of the approach.

  • Quench: Filter through a plug of silica to remove the catalyst.

Data Validation (Expected Results):

Catalyst Solvent Temp (°C) Yield (%) dr (exo:endo)
Rh2(OAc)4 DCM 25 85 65:35
Rh2(OAc)4 Pentane -78 78 80:20

| Rh2(TPA)4 | Pentane | -78 | 92 | >96:4 |

Module 3: Simmons-Smith Cyclopropanation (Zinc-Mediated)

Context: This method is ideal when a directing group (e.g., hydroxyl) is present on the furan ring or a precursor. It relies on the "Butterfly Transition State" where the zinc reagent coordinates to the oxygen, delivering the methylene to the syn face.

FAQ: My reaction stalls or yields are low with standard Zn-Cu couple.

Root Cause: The classical Simmons-Smith reagent is heterogeneous and difficult to initiate. Solution: Utilize the Furukawa Modification (Et2Zn + CH2I2).[5][6] It is homogeneous, milder, and allows for precise stoichiometry.

Protocol B: Directed Syn-Cyclopropanation

Target: Syn-isomer from 3-hydroxy-2,3-dihydrofuran derivatives

  • Reagent Formation: In a flame-dried flask under Ar, dissolve Et2Zn (2.0 equiv, 1.0 M in hexanes) in anhydrous DCM.

  • Carbenoid Generation: Cool to 0 °C. Add CH2I2 (2.0 equiv) dropwise. Stir for 20 min to form the active species (

    
    ).
    
  • Substrate Addition: Add the allylic alcohol substrate (1.0 equiv) dissolved in minimal DCM.

    • Tip: If the substrate is acid-sensitive, add a bulky base like 2,6-di-tert-butylpyridine (0.1 equiv) to scavenge ZnI2 (Lewis acid byproduct).

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Cautiously add saturated aqueous NH4Cl. (Vigorous gas evolution possible).

Troubleshooting:

  • Issue: Low diastereoselectivity (<10:1).

  • Fix: Add a coordinating auxiliary. Use Charette’s Ligand (dioxaborolane) if the substrate lacks a proximal directing group, or switch solvent to DME (dimethoxyethane) to break up zinc aggregates, though this may slow the rate.

Module 4: Intramolecular Strategies

Context: When the diazo moiety is tethered to the furan/alkene, the ring size of the transition state dictates selectivity.

FAQ: How do I control ring fusion geometry in intramolecular reactions?

Mechanism: The formation of the bicyclic system is constrained by the tether length.

  • Allylic Diazoacetates: Cyclization typically proceeds via a 5-membered transition state to yield the 2-oxabicyclo[3.1.0]hexane system.

  • Catalyst Influence: While the tether dictates regiochemistry, the catalyst dictates the diastereoselectivity of the ring fusion. Chiral bis(oxazoline) (Box) copper complexes are superior here.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%)

-Hydride Elimination
Use catalysts that suppress hydride shift (e.g., Rh2(TPA)4 ). Avoid Rh2(OAc)4 with substrates having allylic protons.
Poor dr (Exo/Endo) Small Ligand / High TempSwitch to bulky ligands (TPA , esp ). Lower temp to -78 °C. Use non-polar solvents (Pentane).
Carbene Dimerization Fast Addition RateUse a syringe pump for slow addition (4h+) to keep carbene concentration low relative to substrate.
Ring Opening Acid SensitivityThe cyclopropane ring is strained. Buffer workup with Et3N. Avoid acidic silica gel columns (use alumina or deactivated silica).

References

  • Davies, H. M. L., & Reiser, O. (2017).[7] Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Organic Letters, 19(18), 4722–4725. Link

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[3] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity.[3] Organic Letters, 10(14), 2987–2989. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5] Organic Reactions, 58, 1–415. Link

  • Ghanem, A. (2009). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cis- and Trans-2-Oxabicyclo[3.1.0]hexane Derivatives. Tetrahedron: Asymmetry, 20(20), 2303–2309. Link

  • Doyle, M. P., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation.[8] Organic Letters, 26(14), 2832–2836.[8][9] Link (Note: Analogous methodology applied to oxa-variants).

For further assistance with custom ligand design or scale-up parameters, please reply to this ticket or contact the Process Chemistry Group directly.

Sources

Technical Support Center: Separating Exo and Endo Isomers of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of exo and endo isomers of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific diastereomers. The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity which allows for precise positioning of pharmacophores in three-dimensional space.[1] The successful separation of its exo and endo isomers is often a critical step in the synthesis of targeted therapeutics.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges in the separation of these isomers.

Understanding the Challenge: Exo vs. Endo

The terms exo and endo describe the relative stereochemistry of substituents on a bicyclic ring system. In the context of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine, the key distinction lies in the orientation of the aminomethyl group at the C6 position relative to the larger ring of the bicyclic system. Generally, the exo isomer has the substituent on the opposite side of the larger ring, while the endo isomer has it on the same side.[2] This subtle difference in spatial arrangement leads to different physical and chemical properties, which can be exploited for separation.

Troubleshooting and FAQs

This section addresses common issues encountered during the separation of exo and endo isomers of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine.

Frequently Asked Questions

Q1: What is the most common method for separating the exo and endo isomers of this aminomethane?

A1: The most prevalent and often most scalable method for separating chiral amines like these is through diastereomeric salt crystallization .[3][4] This technique involves reacting the racemic mixture of the amine with a chiral acid to form two diastereomeric salts.[4][5] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Q2: Which chiral resolving agents are most effective for this separation?

A2: Tartaric acid and its derivatives are a popular and cost-effective choice for resolving chiral bases.[3] Other commonly used chiral acids include mandelic acid and O,O'-dibenzoyl-tartaric acid. The selection of the optimal resolving agent is often empirical and may require screening several candidates.

Q3: I'm having difficulty achieving good separation with diastereomeric salt crystallization. What factors should I investigate?

A3: Several factors can influence the success of a diastereomeric resolution. Key parameters to optimize include:

  • Solvent System: The choice of solvent is critical as it directly impacts the solubility of the diastereomeric salts.[6] Binary or ternary mixtures, such as water/aprotic polar solvent or water/aprotic polar solvent/protic organic solvent, can be effective.[6]

  • Molar Ratio of Resolving Agent: The stoichiometry between the amine and the chiral acid can significantly affect the yield and enantiomeric excess of the crystallized salt.[3] It is often beneficial to explore molar ratios greater than 1.5.[3]

  • Temperature: Temperature controls the solubility of the salts and the rate of crystallization. A carefully controlled cooling profile can be crucial for selective crystallization.

  • Concentration: The concentration of the racemic substrate in the chosen solvent will influence the point of saturation and the efficiency of the crystallization.

Q4: Can I use chromatography to separate these isomers?

A4: Yes, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effective for separating exo and endo isomers.

  • GC: For analytical purposes, GC with a non-polar capillary column can often separate the isomers, with the less sterically hindered exo isomer typically having a shorter retention time.[7]

  • HPLC: Preparative HPLC is a powerful tool for isolating pure isomers.[7] Both normal-phase (e.g., silica gel column with hexane/ethyl acetate) and reverse-phase (e.g., C18 column with acetonitrile/water) methods can be explored.[7]

  • Chiral Chromatography: For enantiomeric resolution, chiral stationary phases (CSPs) are indispensable.[8][9] Polysaccharide-based CSPs are widely used in the pharmaceutical industry.[8] The separation can be performed using liquid chromatography (LC) or supercritical fluid chromatography (SFC).[8][10]

Q5: How can I confirm the identity and purity of the separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between exo and endo isomers.[7]

  • ¹H NMR: The chemical shifts and, more importantly, the coupling constants of the protons on the bicyclic ring will differ significantly. The dihedral angles between protons in the exo and endo configurations result in distinct splitting patterns, which can be predicted using the Karplus equation.[11]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core will also be unique for each isomer.[7]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can provide unambiguous assignment of all proton and carbon signals, confirming the stereochemistry.[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework for the separation of exo and endo isomers of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine using a chiral acid.

Materials:

  • Mixture of exo and endo (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Selected solvent system (e.g., methanol, ethanol, or a mixture)

  • Strong base (e.g., 1M NaOH)

  • Strong acid (e.g., 1M HCl) for pH adjustment if needed

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Salt Formation: Dissolve the mixture of amine isomers in the chosen solvent. In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.5 molar equivalents) in the same solvent, heating gently if necessary. Slowly add the chiral acid solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt should precipitate out of the solution.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Analyze the purity of the crystallized salt and the mother liquor using an appropriate analytical technique (e.g., HPLC with a chiral column or NMR) to determine the diastereomeric excess.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 1M NaOH) until the solution is basic.[5] This will deprotonate the amine, liberating the free base.

  • Extraction: Extract the free amine into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified isomer.

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation of Pure Isomer A Mixture of Exo/Endo Amines C Dissolve in Solvent A->C B Chiral Resolving Agent B->C D Mix and Stir C->D E Cool to Induce Crystallization D->E F Filter to Separate Crystals and Mother Liquor E->F G Crystals of Less Soluble Diastereomeric Salt F->G Less Soluble Salt H Dissolve in Water G->H I Add Strong Base H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Pure Isomer K->L

Sources

Technical Support Center: Cyclopropanation of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Side Reactions Ticket ID: DHF-CYCLO-OPT-001

Executive Summary

Cyclopropanation of 2,3-dihydrofuran (DHF) is a high-value transformation in drug discovery, yielding the 2-oxabicyclo[3.1.0]hexane core found in various bioactive targets (e.g., glutamate receptor agonists, antiviral agents). However, DHF is a cyclic vinyl ether , making it electronically distinct from simple alkenes.

The Paradox: Its high electron density makes it an excellent trap for electrophilic carbenes (good for cyclopropanation), but also renders it extremely sensitive to acid-catalyzed cationic polymerization (bad for yield).

This guide addresses the three primary failure modes:

  • Polymerization (Gelling): The reaction mixture solidifies due to Lewis-acid initiation.

  • Carbene Dimerization: Formation of maleates/fumarates instead of the cyclopropane.

  • Ring Instability: Decomposition of the donor-acceptor cyclopropane product.

Module 1: Diagnostic Triage

Before altering conditions, identify your specific failure mode using the visual logic tree below.

Troubleshooting_DHF Start START: Observation Gel Mixture Solidified / Viscous Gel Start->Gel Viscosity increase Liq Mixture remains liquid Start->Liq No viscosity change Poly FAILURE: Cationic Polymerization of DHF Gel->Poly Cause: Lewis Acid Impurities or Catalyst Loading NMR Analyze Crude NMR Liq->NMR Dimer FAILURE: Carbene Dimerization (Diethyl fumarate/maleate) NMR->Dimer Olefinic peaks at 6.2 & 6.8 ppm RingOpen FAILURE: Product Decomposition (Ring Opening) NMR->RingOpen Aldehyde peaks (Retro-reaction) Success SUCCESS: High Yield NMR->Success Doublet at ~5.0 ppm (Acetal H)

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in DHF cyclopropanation.

Module 2: The "Gel" Problem (Polymerization)

Symptom: The reaction turns into a viscous oil or solid gel, often dark in color. Root Cause: DHF is an enol ether.[1] Trace acids or the catalyst itself (Rh/Cu/Zn) act as Lewis acids, initiating cationic polymerization (poly-DHF).

Troubleshooting Protocol
VariableOptimization StrategyTechnical Rationale
Reagent Purity Mandatory: Distill DHF over CaH₂ or Na prior to use. Store over KOH pellets.Commercial DHF often contains acidic stabilizers or hydrolysis products (peroxides) that trigger polymerization.
Catalyst Loading Reduce loading to 0.1–0.5 mol% .High concentrations of Lewis acidic metals (e.g., Cu(OTf)₂, Rh₂(OAc)₄) initiate polymerization faster than cyclopropanation.
Solvent Switch to DCM or Toluene . Avoid ethers.Non-coordinating solvents prevent competitive binding that might increase the effective Lewis acidity at the alkene.
Temperature Lower to 0°C or -20°C .Polymerization has a higher activation energy than the diffusion-controlled carbene capture. Lowering T favors cyclopropanation.

Expert Insight: If using a Copper-Bis(oxazoline) (Cu-BOX) catalyst, ensure the Cu(I) species is generated cleanly. Cu(II) salts are stronger Lewis acids and will polymerize DHF rapidly. Always reduce Cu(II) to Cu(I) with phenylhydrazine or use Cu(MeCN)₄PF₆ directly.

Module 3: The "Dimer" Problem (Carbene Coupling)

Symptom: Low yield of cyclopropane, but high recovery of diethyl fumarate or maleate. Root Cause: The concentration of the diazo compound (carbene precursor) is too high relative to the alkene. The carbene reacts with the diazo precursor instead of the DHF.

Mechanistic Competition

Reaction_Pathways Diazo Diazo Compound (N2=CH-CO2Et) Carbene Metal-Carbene Intermediate Diazo->Carbene Catalyst (-N2) Product Cyclopropane Product (Desired) Carbene->Product + DHF (k_cycl) Dimer Fumarate/Maleate (Waste) Carbene->Dimer + Diazo (k_dimer) DHF Dihydrofuran (Substrate)

Figure 2: Kinetic competition between the desired cyclopropanation (


) and parasitic dimerization (

).
The Fix: Syringe Pump Addition

To favor


 over 

, you must keep the steady-state concentration of the diazo compound near zero.
  • Dilution: Dissolve the diazo compound in the reaction solvent (e.g., 1 mmol in 10 mL).

  • Rate: Add this solution to the DHF/Catalyst mixture over 4–8 hours using a syringe pump.

  • Stoichiometry: Use DHF in excess (2–5 equivalents) . Since DHF is cheap and volatile, it can be removed easily. This maximizes the probability of the carbene colliding with DHF.

Module 4: Catalyst Selection & Enantioselectivity

If the reaction works but enantiomeric excess (ee) is low, the catalyst-substrate match is likely incorrect.

Catalyst Decision Matrix
GoalRecommended CatalystLigand ClassNotes
Racemic / Scale-up Rh₂(OAc)₄ or Rh₂(oct)₄ CarboxylateRobust, fast. Run in DCM at RT.
High Enantioselectivity Cu(I)-BOX Bis(oxazoline)Best for DHF. "Evans conditions" (CuOTf + chiral BOX). Requires anhydrous conditions.[2]
Donor-Acceptor Carbenes Rh₂(DOSP)₄ ProlinateUse if diazo has a donor group (e.g., vinyldiazoacetates).

Why Cu-BOX for DHF? Dihydrofuran is a "flat," electron-rich alkene. The


-symmetric Copper-Bis(oxazoline) complexes create a well-defined chiral pocket that discriminates effectively between the enantiotopic faces of DHF. Rhodium prolinates (like Rh₂(DOSP)₄) are often better for unactivated alkenes but can be sluggish with sterically encumbered vinyl ethers.

Module 5: Validated Protocol (Asymmetric)

Target: Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate Scale: 1.0 mmol

  • Catalyst Prep: In a flame-dried Schlenk flask under

    
    , combine Cu(OTf) (0.05 eq) and the chiral Bis(oxazoline) ligand (0.055 eq). Add dry DCM (2 mL) and stir for 1 hour to form the complex (solution usually turns blue/green).
    
  • Substrate Addition: Add freshly distilled 2,3-dihydrofuran (5.0 eq, 5.0 mmol). Cool mixture to 0°C.

  • Controlled Addition: Dissolve ethyl diazoacetate (EDA, 1.0 eq, 1.0 mmol) in dry DCM (5 mL). Load into a syringe.

  • Execution: Add EDA solution via syringe pump over 6 hours .

  • Workup: Filter through a short plug of silica/celite to remove copper. Concentrate 2,3-dihydrofuran (rotary evaporator, low vacuum, <30°C to avoid product ring opening).

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is a donor-acceptor cyclopropane; avoid prolonged exposure to acidic silica. Add 1% Et₃N to the eluent if degradation is observed.

FAQ: Frequently Asked Questions

Q: Can I use the Simmons-Smith reaction (Zn/CH₂I₂) instead? A: Yes, but with caveats. The standard Simmons-Smith (Zn-Cu couple) often fails with acid-sensitive vinyl ethers. You must use the Furukawa modification (Et₂Zn + CH₂I₂).[3][4]

  • Warning: Et₂Zn is pyrophoric.

  • Advantage:[5][2][6][7][8][9] It avoids the diazo/dimerization issue entirely.

  • Disadvantage:[9] Harder to make enantioselective compared to Cu/Rh catalysis.

Q: My product decomposes on the column. What is happening? A: The 2-oxabicyclo[3.1.0] system is strained. The oxygen lone pair can push, opening the cyclopropane ring (retro-reaction) if catalyzed by acidic silica sites.

  • Fix: Use neutral alumina or deactivate your silica gel by flushing the column with 1% Triethylamine/Hexanes before loading your sample.

Q: I see a peak at 9.5 ppm in the NMR. What is it? A: That is likely an aldehyde resulting from the ring-opening hydrolysis of the product or the polymerization of DHF. It confirms acid-catalyzed decomposition. Ensure all glassware is base-washed and solvents are strictly neutral.

References

  • Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society, 115(21), 958-959. Link (Demonstrates Rh-catalyzed cyclopropanation logic).

  • Evans, D. A., et al. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Accounts of Chemical Research, 26(6), 331-338. Link (Foundational text for Cu-BOX catalysts with enol ethers).

  • Reissig, H. U., & Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151-1196. Link (Comprehensive review on stability and reactivity of these cyclopropanes).

  • Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 120(46), 11943-11952. Link (Discusses Simmons-Smith alternatives and zinc carbenoids).

Sources

Technical Support Center: Stability of 2-oxabicyclo[3.1.0]hexan-6-yl Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain Penalty"

The 2-oxabicyclo[3.1.0]hexane scaffold is a high-value bioisostere used in medicinal chemistry (often targeting glutamate receptors or as a proline mimic). However, its utility is counterbalanced by significant thermodynamic instability.

This molecule combines two highly strained systems: a cyclopropane ring (~27.5 kcal/mol strain) and a tetrahydrofuran fused in a bicyclic arrangement. The presence of the oxygen atom at position 2 introduces a specific vulnerability: Acid-Catalyzed Ring Opening .

Unlike standard aliphatic amines, the stability of 2-oxabicyclo[3.1.0]hexan-6-amine is governed by the "push-pull" relationship between the basic amine (position 6) and the ether oxygen (position 2). Improper salt selection or storage conditions will trigger rapid decomposition via Grob-type fragmentation or nucleophilic ring opening.

Module 1: Salt Selection Strategy

Critical Insight: The most common error is the default selection of Hydrochloride (HCl) salts.

Why HCl is Dangerous for this Scaffold

While HCl is the industry standard for amines, it is detrimental to 2-oxabicyclo[3.1.0]hexan-6-amine.

  • Protonation: The amine is protonated first. However, excess acid will protonate the ether oxygen.

  • Nucleophilic Attack: The chloride ion (

    
    ) is a strong nucleophile. It attacks the strained bridgehead carbon (C1 or C5), leading to the irreversible opening of the cyclopropane or ether ring.
    
Recommended Counter-Ions

To maximize shelf-life, select non-nucleophilic anions or weaker acids that minimize the risk of acid-catalyzed hydrolysis.

Salt TypeSuitabilityRationale
Tosylate (pTsOH) High Non-nucleophilic anion; promotes crystallinity; high melting point stabilizes the lattice.
Fumarate High Weaker acid (pKa ~3.03); less likely to protonate the ether oxygen; often forms stable, non-hygroscopic solids.
Mesylate Medium Good solubility, but methanesulfonic acid is strong; ensure strict 1:1 stoichiometry.
Hydrochloride Low High risk of nucleophilic ring opening by

; often results in hygroscopic gums.
Trifluoroacetate Low Hygroscopic; excess TFA decomposes the ether bridge; difficult to remove completely.

Module 2: Degradation Mechanism & Troubleshooting

If your compound is turning brown, oily, or losing potency, it is likely undergoing Acid-Assisted Nucleophilic Ring Opening .

Visualization: The Decomposition Pathway

The following diagram illustrates the failure mode when using strong nucleophilic acids (like HCl).

Decomposition Target 2-oxabicyclo[3.1.0]hexan-6-amine (Intact Scaffold) Protonated Diproutonated Species (Unstable Intermediate) Target->Protonated Excess Acid (H+) Transition Nucleophilic Attack (by Cl- or H2O) Protonated->Transition Strain Release Product Ring-Opened Impurity (Chlorohydrin/Diol) Transition->Product Irreversible Cleavage

Figure 1: Mechanism of acid-catalyzed decomposition. The strain energy of the [3.1.0] system drives the reaction toward the ring-opened product upon protonation.

Diagnostic Checklist
ObservationProbable CauseCorrective Action
LCMS shows M+18 peak Hydrolysis (Ring opening by water).Dry solvent rigorously; switch to Fumarate salt.
LCMS shows M+36/38 peak Chlorohydrin formation (Ring opening by HCl).Stop using HCl. Switch to Tosylate.
Material turns to oil Hygroscopicity / Amorphous phase.Attempt recrystallization from iPrOH/EtOAc; avoid lyophilization if possible.
Loss of stereochemistry Retro-Michael addition / Epimerization.Check pH; basic conditions can sometimes epimerize the cyclopropyl amine.

Module 3: Storage & Handling Protocols[1][2]

Protocol A: Synthesis of the Tosylate Salt (Recommended)

Use this protocol to generate the most stable solid form.

  • Dissolution: Dissolve the free amine (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPrOAc). Do not use alcohols initially.

  • Acid Addition: Dissolve p-Toluenesulfonic acid monohydrate (0.98 equiv) in a minimal amount of warm EtOAc.

    • Note: Using a slight deficit (0.98 eq) prevents excess acid from degrading the ether.

  • Precipitation: Add the acid solution dropwise to the amine solution at 0°C.

  • Crystallization: If an oil forms, heat the mixture to reflux until clear, then cool slowly to room temperature (RT) with stirring.

  • Filtration: Filter the white solid under Nitrogen. Wash with cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Storage Conditions
  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Atmosphere: Store under Argon or Nitrogen. The free base reacts with atmospheric

    
     to form carbamates.
    
  • Desiccation: Store vials inside a secondary container with active desiccant (e.g., Drierite).

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to purify this compound via Prep-HPLC? A: Yes, but with extreme caution. You must remove the TFA immediately after purification. Do not store the compound as a TFA salt. Neutralize fractions with bicarbonate or perform a salt exchange to HCl (if immediate use) or Tosylate (for storage) immediately after evaporation.

Q2: My NMR shows a "mess" in the aliphatic region. What happened? A: This is likely the "homo-anomeric" ring opening. Check the integration of the protons at the bridgehead (C1/C5). If the characteristic doublet/multiplet pattern of the [3.1.0] system is gone, the bicyclic ring has opened. This is common if the NMR solvent (


) is acidic (chloroform naturally forms HCl over time). Always filter 

through basic alumina
before running NMRs on this scaffold.

Q3: Is the endo or exo isomer more stable? A: Generally, the exo-isomer (amine trans to the bridgehead oxygen) is more thermodynamically stable. The endo-isomer suffers from steric clash between the amine and the oxygen lone pairs, increasing the driving force for ring opening or epimerization.

Q4: Why is my salt hygroscopic? A: Cyclopropyl amines are inherently hygroscopic. If you formed the HCl salt, it is likely amorphous. Switching to a Tosylate or Benzoate salt usually increases crystallinity, which drastically reduces water uptake.

References

  • Cyclopropyl Amine Stability & Salt Selection

    • Rehder, K. S., et al. "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 2019.[1]

    • Insight: Establishes the hydrolysis pathways of cyclopropyl amines and the necessity of pH control.
  • Ring Opening of 2-Oxabicyclo[3.1.

    • Hodgson, D. M., et al. "Synthesis and ring-opening reactions of 2-oxabicyclo[3.1.0]hexanes." Tetrahedron, 2004.
    • Insight: Details the mechanistic susceptibility of the ether bridge to nucleophilic
  • General Reactivity of Epoxides and Oxabicycles

    • "Acid-Catalyzed Epoxide Ring-Opening." Chemistry LibreTexts.
    • Insight: Provides the foundational mechanism for the "homo-epoxide" behavior seen in the 2-oxabicyclo system.
  • Commercial Analog Data (Physical Properties)

    • Sigma-Aldrich Product Entry: 2-oxabicyclo[3.1.0]hexan-6-amine (CAS 1708160-40-0).

    • Insight: Confirmation of building block availability and basic handling codes.

Sources

Technical Support Center: Optimization of Reductive Amination on Bicyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reductive amination reactions involving bicyclic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing amines from sterically demanding bicyclic carbonyl compounds. Here, we move beyond generic protocols to address the specific challenges posed by these unique substrates, offering in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive field experience.

I. Understanding the Challenge: The Nature of Bicyclic Aldehydes in Reductive Amination

Bicyclic aldehydes, such as those derived from norbornane or bicyclo[2.2.2]octane scaffolds, present a unique set of challenges in reductive amination due to their rigid, three-dimensional structures. Steric hindrance around the carbonyl group can significantly slow down the initial imine or iminium ion formation, which is often the rate-limiting step of the reaction.[1] Furthermore, the fixed conformations of these systems can influence the stereochemical outcome of the reduction.

This guide will provide you with the necessary tools to diagnose and resolve common issues, leading to successful and optimized syntheses of your target bicyclic amines.

II. Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section is structured in a question-and-answer format to directly address the most common problems encountered during the reductive amination of bicyclic aldehydes.

Question 1: I am observing very low or no conversion of my bicyclic aldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue when dealing with sterically hindered bicyclic aldehydes. The primary bottleneck is often the formation of the imine or iminium ion intermediate.[1] Here’s a systematic approach to troubleshooting this problem:

Probable Causes & Solutions:

  • Slow Imine/Iminium Ion Formation: The steric bulk of the bicyclic framework can impede the nucleophilic attack of the amine on the carbonyl carbon.

    • Solution 1: Increase Reaction Time and/or Temperature: Allow the aldehyde and amine to stir together for an extended period (several hours to overnight) before introducing the reducing agent. Gentle heating (e.g., 40-50 °C) can also facilitate imine formation, but monitor for potential side reactions.

    • Solution 2: Use a Dehydrating Agent: The formation of the imine is an equilibrium process that releases water.[2] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, thereby increasing its concentration for the subsequent reduction.[2]

    • Solution 3: Catalytic Acid: A mildly acidic environment (pH 4-5) can catalyze imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] Acetic acid is a commonly used catalyst.[3] However, excessive acidity can protonate the amine, rendering it non-nucleophilic.[1]

  • Inappropriate Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol faster than the imine is formed, leading to low yields of the desired amine.[2][4]

    • Solution: Employ a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for challenging reductive aminations.[2][5] It is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[5] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[4]

  • Poor Solubility of Reagents: If any of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hampered.[1][6]

    • Solution: Optimize the Solvent System: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB.[5] If solubility is an issue, consider exploring other solvents like tetrahydrofuran (THF) or acetonitrile (MeCN), or using a co-solvent system.

Experimental Protocol: Stepwise Reductive Amination of a Bicyclic Aldehyde

For particularly challenging substrates, a stepwise or indirect procedure is highly recommended.[5]

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bicyclic aldehyde (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol or an aprotic solvent like DCM).

    • If using an aprotic solvent, add a dehydrating agent (e.g., anhydrous MgSO₄).

    • Add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

    • Stir the mixture at room temperature or with gentle heating for 2-24 hours. Monitor the formation of the imine by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR to observe the disappearance of the aldehyde proton signal and the appearance of the imine proton signal).

  • Reduction:

    • Once significant imine formation is observed, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent. If using NaBH₄ in methanol, add it portion-wise. If using STAB in an aprotic solvent, add it as a solid in one portion.

    • Allow the reaction to warm to room temperature and stir until the imine is completely consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or other suitable methods.

Question 2: I am observing a significant amount of the corresponding alcohol of my bicyclic aldehyde as a byproduct. How can I prevent this?

Answer:

The formation of the alcohol byproduct is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.

Probable Cause & Solution:

  • Overly Reactive Reducing Agent: As mentioned previously, strong reducing agents like NaBH₄ can readily reduce aldehydes.[2]

    • Solution: The most effective solution is to switch to a milder reducing agent like sodium triacetoxyborohydride (STAB).[5] STAB is specifically designed to be selective for the reduction of iminium ions in the presence of carbonyls.[5]

Question 3: My reaction with a primary amine is producing a significant amount of a dialkylated (tertiary amine) byproduct. How can I improve the selectivity for the secondary amine?

Answer:

Over-alkylation is a common side reaction when the secondary amine product is more nucleophilic than the starting primary amine.[2]

Probable Causes & Solutions:

  • Relative Nucleophilicity: The newly formed secondary amine can react with another molecule of the bicyclic aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

    • Solution 1: Stepwise Procedure: The most reliable method to avoid over-alkylation is to pre-form the imine and then introduce the reducing agent, as detailed in the protocol above.[5] This minimizes the time the secondary amine product is in the presence of unreacted aldehyde.

    • Solution 2: Stoichiometry Control: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help to outcompete the secondary amine for the aldehyde. Conversely, using the amine as the limiting reagent may also be effective in some cases.

Question 4: I am having difficulty purifying my target bicyclic amine from the reaction mixture. What strategies can I employ?

Answer:

Purification of bicyclic amines can be challenging due to their physical properties and the potential for structurally similar byproducts.

Probable Causes & Solutions:

  • Similar Polarity of Products and Starting Materials: The desired amine, unreacted amine, and any amine byproducts may have similar polarities, making chromatographic separation difficult.

    • Solution 1: Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction work-up, dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent.

    • Solution 2: Scavenger Resins: For excess unreacted primary or secondary amines, consider using a scavenger resin, such as a polymer-supported isocyanate or aldehyde, to selectively remove them from the product mixture.

    • Solution 3: Derivatization: If the amine is difficult to handle or purify, consider converting it to a more stable and easily purifiable derivative, such as a Boc-carbamate. The protecting group can be removed in a subsequent step.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of a bicyclic aldehyde?

A1: A mildly acidic pH of 4-5 is generally optimal for the formation of the imine intermediate.[2] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. At a lower pH, the amine starting material will be protonated and become non-nucleophilic, while at a higher pH, the activation of the carbonyl group by protonation is less efficient.[1]

Q2: Can I run the reaction as a one-pot procedure?

A2: Yes, a one-pot or direct reductive amination is possible, especially when using a mild reducing agent like STAB.[5] In this approach, the aldehyde, amine, and reducing agent are all mixed together at the start of the reaction. However, for sterically hindered bicyclic aldehydes or when over-alkylation is a concern, a stepwise approach is often more reliable.[5]

Q3: How does the stereochemistry of the bicyclic aldehyde affect the reaction?

A3: The rigid framework of the bicyclic system can lead to high diastereoselectivity in the reduction step. The hydride from the reducing agent will typically attack the iminium ion from the less sterically hindered face. For example, in the reductive amination of norcamphor (a bicyclic ketone), the hydride attacks from the exo face, leading exclusively to the endo-amine product.[5] A similar stereochemical control can be expected with bicyclic aldehydes.

Q4: Are there any alternative reducing agents I can use besides borohydrides?

A4: While borohydride reagents are the most common, catalytic hydrogenation (e.g., H₂, Pd/C) can also be used for reductive amination.[7] This method is often used in industrial settings. However, it may not be compatible with other reducible functional groups in the molecule, such as alkenes or nitro groups.

IV. Data and Workflow Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey CharacteristicsAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Strong reducing agentInexpensive, readily availableCan reduce aldehydes/ketones; less selective[2]
Sodium CyanoborohydrideNaBH₃CNMild, selective reducing agentSelective for iminium ions over carbonyls[4]Toxic (can release HCN)[8]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective reducing agentExcellent selectivity for iminium ions; non-toxic byproducts[5][8]More expensive than NaBH₄
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Heterogeneous catalytic reduction"Green" reagent; good for large scaleCan reduce other functional groups; requires specialized equipment[7]

Workflow for Troubleshooting Low Yield in Reductive Amination of Bicyclic Aldehydes

G start Low Yield Observed check_imine Monitor Imine Formation (TLC, NMR, LC-MS) start->check_imine imine_formed Is Imine Formation Occurring? check_imine->imine_formed no_imine No/Slow Imine Formation imine_formed->no_imine No yes_imine Imine is Forming imine_formed->yes_imine Yes increase_time Increase Reaction Time/Temperature no_imine->increase_time add_dehydrating Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) increase_time->add_dehydrating add_acid Add Catalytic Acid (e.g., AcOH) add_dehydrating->add_acid check_reducing_agent Evaluate Reducing Agent yes_imine->check_reducing_agent is_agent_selective Is the Reducing Agent Selective? (e.g., STAB) check_reducing_agent->is_agent_selective not_selective No (e.g., NaBH4) is_agent_selective->not_selective No selective Yes is_agent_selective->selective Yes switch_to_stab Switch to a Milder Reagent (STAB) not_selective->switch_to_stab consider_stepwise Consider Stepwise Procedure selective->consider_stepwise

Sources

Technical Support Center: Solvent Selection for 2-Oxabicyclo[3.1.0]hexane Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxabicyclo[3.1.0]hexane amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in this nuanced chemical transformation. The synthesis, which involves the nucleophilic ring-opening of the epoxide in the 2-oxabicyclo[3.1.0]hexane system by an amine, is highly sensitive to the reaction environment. The choice of solvent can dictate reaction rate, yield, regioselectivity, and the formation of side products. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 2-oxabicyclo[3.1.0]hexane amine is extremely slow or not proceeding at all. What is the likely cause related to my solvent choice?

A: A sluggish or stalled reaction is one of the most common issues and is often directly linked to the solvent system. The underlying cause is typically insufficient activation of the electrophile (the epoxide) or deactivation of the nucleophile (the amine).

  • Inadequate Epoxide Activation: The epoxide ring of the 2-oxabicyclo[3.1.0]hexane system is relatively stable. For the ring-opening to occur, the oxygen atom needs to be protonated or coordinated to a Lewis acid to make the carbons more electrophilic. If you are using a non-polar, aprotic solvent, there is minimal stabilization of the transition state and any charged intermediates that may form.[1][2] In such cases, the reaction will likely be very slow.

  • Nucleophile Deactivation: In polar protic solvents (e.g., water, methanol, ethanol), the amine nucleophile can be heavily solvated through hydrogen bonding.[3][4] This "caging" effect hinders the amine's ability to attack the epoxide, significantly reducing the reaction rate.[4] While some protic character can be beneficial for activating the epoxide, an excess will be detrimental to the nucleophile's reactivity.

Troubleshooting Steps:

  • Assess Solvent Polarity: If using a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can help dissolve the amine salt that may form and can better stabilize any charge separation in the transition state without deactivating the amine nucleophile.[3][5]

  • Consider a Mixed Solvent System: A combination of a polar aprotic solvent with a small amount of a protic co-solvent (e.g., DMF/H₂O) can be highly effective.[6] The protic component can help to activate the epoxide, while the bulk aprotic solvent preserves the nucleophilicity of the amine.[6]

  • Employ a Catalyst: In some cases, particularly with less reactive amines, a Lewis acid catalyst may be necessary to activate the epoxide.[7] However, be mindful that this can also influence regioselectivity. The use of a catalyst may necessitate a re-evaluation of your solvent choice to ensure catalyst solubility and stability.

Q2: I am observing the formation of significant side products, including what appears to be a rearranged product. How can my solvent choice be contributing to this?

A: The formation of side products, especially rearranged isomers, points towards competing reaction pathways that are often influenced by the stability of intermediates, which is directly affected by the solvent.

  • Aza-Payne Rearrangement: A key consideration in the reaction of epoxy alcohols with nitrogen nucleophiles is the possibility of an aza-Payne rearrangement.[8][9] This is an equilibrium between the 2,3-epoxy amine and a 2-amino-1,3-epoxide isomer. The position of this equilibrium can be influenced by the solvent.[10][11] Polar aprotic solvents can favor the formation of the corresponding epoxy sulfonamides in high yields when N-activated 2-aziridinemethanols are used.[10]

  • Carbocation-like Intermediates: In polar protic solvents, the reaction may proceed through a more Sₙ1-like mechanism, especially if the epoxide is activated by protonation.[1][2] This can lead to the formation of a carbocation-like intermediate, which can then undergo rearrangement or be attacked by the solvent itself, leading to undesired byproducts.

Troubleshooting Steps:

  • Favor Sₙ2 Conditions: To minimize rearrangements, you want to favor an Sₙ2-type mechanism. This is best achieved in a polar aprotic solvent with a strong, unhindered amine nucleophile.[1][3] This will promote a direct backside attack on the epoxide carbon, minimizing the lifetime of any charged intermediates.

  • Control Temperature: Lowering the reaction temperature can often suppress side reactions, including rearrangements, by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Avoid Overly Acidic Conditions: If you are using a protic solvent or an acid catalyst, ensure that the conditions are not so acidic that they promote the formation of a stable carbocation that can rearrange.

Q3: My reaction is giving me a poor yield of the desired 2-oxabicyclo[3.1.0]hexane amine. What solvent-related factors should I investigate?

A: Low yields can be a result of several factors, many of which are tied to solvent selection.

  • Poor Solubility: If your starting materials, particularly the amine, are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely inefficient.

  • Competing Reactions: As discussed in Q2, the formation of side products will naturally lower the yield of your desired product.

  • Product Instability: The product amine itself might be unstable under the reaction conditions, and the solvent could be playing a role in its decomposition.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher yields and shorter reaction times, especially when a catalyst is employed.

Troubleshooting Steps:

  • Optimize Solubility: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. A solubility test prior to running the reaction on a larger scale is recommended.

  • Re-evaluate Solvent Choice: Based on the principles outlined in the previous questions, consider if a different solvent system (polar aprotic, mixed, or even solvent-free) might be more suitable.

  • Consider a Scavenger Base: If the reaction generates an acid byproduct (e.g., HBr from an alkyl bromide precursor), this can protonate your amine nucleophile and reduce its effective concentration. Adding a non-nucleophilic base like potassium carbonate can be beneficial, and your solvent must be compatible with this base. A common protocol for a similar system uses potassium carbonate in acetonitrile.[12]

Solvent Selection Guide

The following table provides a summary of common solvents and their general applicability to the synthesis of 2-oxabicyclo[3.1.0]hexane amines.

Solvent ClassExamplesProsConsRecommendation
Polar Protic Water, Methanol, EthanolExcellent at dissolving amine salts. Can activate the epoxide through hydrogen bonding.[3]Can significantly deactivate the amine nucleophile through solvation ("caging").[4] May promote Sₙ1-type reactions and rearrangements.[1]Generally not recommended as the primary solvent, but can be used as a co-solvent in small amounts with a polar aprotic solvent.[6]
Polar Aprotic Acetonitrile (ACN), DMF, DMSOGood at dissolving reactants. Does not deactivate the nucleophile.[3][4] Favors Sₙ2-type reactions, minimizing rearrangements.[1]Can be difficult to remove during workup. May not be sufficient to activate the epoxide without a catalyst.Highly Recommended. Often the best starting point for this synthesis.
Non-Polar Aprotic Toluene, Hexane, Dichloromethane (DCM)Easy to remove. Less likely to participate in the reaction.Poor solubility for many amines and their salts. Minimal stabilization of the transition state, leading to slow reaction rates.[1]Generally not recommended unless used with a phase-transfer catalyst or for specific workup procedures.
Ethers Tetrahydrofuran (THF), Diethyl EtherRelatively unreactive.Can have limited solvating power for more polar reactants.Can be a viable option, particularly for organometallic reagents if they are used, but polar aprotic solvents are often a better first choice.

Decision Workflow for Solvent Selection

Caption: Decision tree for solvent selection in 2-oxabicyclo[3.1.0]hexane amine synthesis.

Experimental Protocol: General Procedure for the Synthesis of 3-(Aminomethyl)-6-oxabicyclo[3.1.0]hexane Derivatives

This protocol is a general guideline and may require optimization for specific amines and substrates. It is based on a similar nucleophilic substitution reaction on a related bicyclic system.[12]

Materials:

  • 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane

  • Selected primary or secondary amine

  • Acetonitrile (CH₃CN), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a solution of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(aminomethyl)-6-oxabicyclo[3.1.0]hexane derivative.

References

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]

  • Reusch, W. (2013). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Michigan State University. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • National Institutes of Health. (n.d.). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate. (2025, August 6). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]

  • MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]

  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(3), 243-247. [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504. [Link]

  • Organic Reactions. (1999). Epoxide Migration (Payne Rearrangement) and Related Reactions. [Link]

  • Wikipedia. (n.d.). Payne rearrangement. [Link]

  • ResearchGate. (n.d.). Synthesis of oxabicyclo[3.1.0]hexanols. [Link]

  • Royal Society of Chemistry. (n.d.). The aza-Payne rearrangement: a synthetically valuable equilibration. [Link]

  • Unacademy. (n.d.). Payne Rearrangement. [Link]

Sources

Validation & Comparative

X-ray crystallography of 2-oxabicyclo[3.1.0]hexane amine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Oxabicyclo[3.1.0]hexane Amine Salts: A Comparative Analysis for Drug Development Professionals

The rigid 2-oxabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer well-defined three-dimensional orientations to pharmacophoric groups.[1][2] This conformational rigidity is critical in designing potent and selective ligands for various biological targets. However, the synthesis of these bicyclic systems often generates multiple stereoisomers. Given that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, the unambiguous determination of absolute stereochemistry is a cornerstone of modern drug discovery and development.[3][4]

Single-crystal X-ray diffraction (XRD) remains the definitive "gold standard" for determining the absolute configuration of chiral molecules.[3][5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the . It explains the causality behind experimental choices, compares the technique with viable alternatives, and presents the supporting data necessary for researchers to make informed analytical decisions.

The Rationale for Amine Salts in Crystallography

Many amine-containing active pharmaceutical ingredients (APIs) exist as oils or amorphous solids, making them unsuitable for single-crystal XRD. A robust strategy to overcome this is the formation of crystalline salts.[6][7] More than 50% of drugs are administered as salts to improve properties like solubility and stability.[6] This same principle is leveraged for crystallographic analysis.

The protonation of the amine group in the 2-oxabicyclo[3.1.0]hexane moiety creates an ammonium cation. This introduces strong, charge-assisted hydrogen bonding capabilities. These directional interactions, particularly with a suitable counter-ion (e.g., chloride, bromide), guide the molecules into an ordered, repeating three-dimensional lattice—the very definition of a crystal.[8] The increased likelihood of forming a high-quality single crystal makes salt formation a critical first step in the structural elucidation pipeline.

Experimental Workflow: From Amine to Structure

The path from a purified 2-oxabicyclo[3.1.0]hexane amine to a definitive crystal structure is a multi-step process that requires careful optimization. The following protocol is a self-validating system, where success at each stage informs the next.

Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction & Analysis Purification 1. Amine Purification (>95% Purity) Salt_Formation 2. Salt Formation (Acid Addition) Purification->Salt_Formation Solvent_Screen 3. Solvent Screening Salt_Formation->Solvent_Screen Crystallization_Method 4. Method Selection (Vapor Diffusion, etc.) Solvent_Screen->Crystallization_Method Crystal_Growth 5. Crystal Growth (Days to Weeks) Crystallization_Method->Crystal_Growth Data_Collection 6. Data Collection Crystal_Growth->Data_Collection Structure_Solution 7. Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config 8. Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config Decision_Tree Start Need Absolute Stereochemistry? Crystal Can a single crystal be grown? Start->Crystal XRD X-ray Crystallography (Gold Standard) Crystal->XRD Yes Solution_Method Is the molecule in solution or an oil? Crystal->Solution_Method No No_Crystal No Yes_Crystal Yes VCD Vibrational Circular Dichroism (VCD) (Requires DFT calculation) Solution_Method->VCD Yes NMR NMR with Chiral Agents (Often for relative stereochemistry) Solution_Method->NMR Can also provide relative stereochemistry Yes_Solution Yes

Sources

Validating Conformationally Restricted Histamine Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropic Advantage

In the development of histamine receptor ligands (H1–H4), the endogenous ligand histamine presents a significant challenge: it is a highly flexible molecule that exists in equilibrium between trans and gauche rotamers. This conformational plasticity allows it to bind all four receptor subtypes with varying affinity, resulting in poor selectivity and high off-target noise in pharmacological studies.

Conformationally restricted ligands (e.g., cyclopropane-based analogues like Immepip or Cipralisant ) solve this by "locking" the ethylamine side chain into a bioactive conformation. This guide validates the performance of these restricted ligands against flexible alternatives, demonstrating how rigidification improves receptor subtype selectivity and thermodynamic binding efficiency.

Part 1: Mechanistic Rationale & Logic

The Rotameric Switch

The histamine H3 and H4 receptors (H3R/H4R) share high sequence homology but distinct binding pocket requirements.

  • Flexible Ligands (Histamine): Must pay an "entropic penalty" upon binding. The molecule must freeze its rotatable bonds to fit the receptor, reducing the overall free energy of binding (

    
    ).
    
  • Restricted Ligands: The synthesis locks the molecule in the bioactive state. The entropic cost is paid during synthesis, not binding. This typically results in higher affinity (lower

    
    ) and often distinct functional profiles (agonist vs. inverse agonist).
    
Visualization: The Logic of Restriction

The following diagram illustrates the thermodynamic and structural logic behind using restricted ligands.

LigandLogic Histamine Histamine (Flexible Side Chain) Rotamers Rotameric Equilibrium (Trans <-> Gauche) Histamine->Rotamers EntropyCost High Entropic Penalty (Loss of freedom upon binding) Rotamers->EntropyCost H3R H3 Receptor High Affinity Binding Rotamers->H3R Induced Fit Restricted Restricted Ligand (e.g., Immepip) Preorganized Pre-organized Conformation (Bioactive State Locked) Restricted->Preorganized Preorganized->H3R Lock & Key (Low Entropy Cost)

Figure 1: Comparison of binding thermodynamics between flexible histamine and conformationally restricted analogues.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of Immepip (a conformationally restricted H3R agonist) against Histamine (endogenous/flexible) and (R)-


-methylhistamine  (flexible but sterically hindered).
Table 1: Ligand Performance Metrics
FeatureHistamine (Endogenous)(R)-

-Methylhistamine
(Flexible)
Immepip (Restricted)
Structure Type Flexible EthylamineMethyl-substituted EthylaminePiperidine-Imidazole (Rigid)
H3 Receptor

~5–10 nM~0.5–1.0 nM0.2–0.4 nM
H4 Receptor

~10 nM~50–200 nM~2–9 nM
Selectivity (H3 vs H4) Non-selective (1:1)Moderate (~100-fold)High (>200-fold in specific assays)
Thermodynamics Enthalpy driven (

)
MixedEntropy favored (

)
Metabolic Stability Low (Rapid methylation)ModerateHigh (Resistant to HNMT)
Primary Utility Physiological baselineGeneral H3 agonistHigh-affinity mapping / H3-H4 discrimination

Key Insight: While (R)-


-methylhistamine is a standard tool, Immepip  offers superior affinity due to the rigid piperidine ring mimicking the trans conformation of the histamine side chain, optimizing the interaction with Asp114 in TM3 of the receptor.

Part 3: Experimental Validation Protocols

To validate a conformationally restricted ligand, you must prove not just binding, but functional efficacy and thermodynamic distinctiveness .

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 and validate the "rigid" fit into the orthosteric pocket.

Reagents:

  • Radioligand:

    
    -methylhistamine (
    
    
    
    , ~80 Ci/mmol) for H3R.
  • Membranes: HEK-293 cells stably expressing human H3R.[1]

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane prep and dilute in ice-cold binding buffer to ~5–10

    
    g protein/well.
    
    • Why: High protein concentration causes ligand depletion; keep receptor concentration < 10% of

      
      .
      
  • Incubation: In 96-well plates, add:

    • 25

      
      L Test Compound (Restricted Ligand, 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      (Final conc. ~1 nM).
    • 150

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 25°C .

    • Critical Note: Restricted ligands often have slower association/dissociation rates (

      
      ) due to steric rigidity. Ensure equilibrium is reached.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Why PEI? Reduces non-specific binding of the positively charged imidazole/amine groups to the glass fiber.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Binding (Functional Potency)

Objective: Confirm the restricted ligand acts as an agonist (activates G-protein) rather than an antagonist.

Workflow:

  • Buffer System: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl

    
    , 10 
    
    
    
    M GDP, pH 7.4.
    • Expert Tip: The presence of NaCl and GDP is non-negotiable. Na

      
       ions destabilize the receptor's active state, reducing basal noise, while GDP is required to occupy the G-protein 
      
      
      
      -subunit initially.
  • Agonist Challenge: Incubate membranes with the restricted ligand for 20 min before adding the radioligand.

  • Labeling: Add

    
     (0.1 nM) and incubate for 90 min at 25°C.
    
  • Readout: An increase in CPM (Counts Per Minute) over basal indicates the ligand has successfully induced the conformational change in TM6 required for G-protein coupling.

Part 4: Thermodynamic Discrimination

A definitive validation step for restricted ligands is Thermodynamic Profiling . By performing Protocol A at different temperatures (4°C, 12°C, 21°C, 30°C), you can generate a van 't Hoff plot.

  • Flexible Ligands: Binding is often driven by Enthalpy (

    
    ), overcoming a large Entropic penalty (
    
    
    
    ).
  • Restricted Ligands: Should show a significantly reduced Entropic penalty (less negative or positive

    
    ) because the molecule does not need to "freeze" significantly upon binding.
    

Validation Logic Flow:

ValidationFlow Synthesis 1. Synthesis of Restricted Analog Binding 2. Radioligand Binding (Determine Ki) Synthesis->Binding Functional 3. GTPyS / cAMP Assay (Agonist vs Antagonist) Binding->Functional If Ki < 10nM Thermo 4. Thermodynamic Profiling (Van 't Hoff Analysis) Functional->Thermo Confirm Mechanism Selectivity 5. Selectivity Screen (H3 vs H4 / H1 / H2) Thermo->Selectivity Valid VALIDATED TOOL COMPOUND Selectivity->Valid If Selectivity > 100x

Figure 2: Step-by-step validation workflow for establishing a new restricted histamine ligand.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[2] Nature.

  • Stark, H., et al. (2000). "Developments of histamine H3-receptor antagonists." Drugs of the Future. (Contextual validation via PubMed search for Stark H3 ligands).

  • Vollinga, R. C., et al. (1994). "Conformationally restricted histamine H3 receptor agonists."[3][4] Journal of Medicinal Chemistry.

  • Lim, H. D., et al. (2005). "Molecular determinants of ligand binding to H3 and H4 receptors." Molecular Pharmacology.

  • Gbahou, F., et al. (2006).[5] "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology.[5][6]

Sources

A Comparative Guide to the In Vitro Activity of Bicyclo[3.1.0]hexane Derivatives as Group II Metabotropic Glutamate Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the in vitro activity of (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine derivatives and related bicyclo[3.1.0]hexane analogs targeting group II metabotropic glutamate receptors (mGluRs). These receptors, particularly mGluR2 and mGluR3, are pivotal in regulating synaptic glutamate levels, making them significant targets for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and anxiety.[1][2] The conformationally rigid bicyclo[3.1.0]hexane scaffold serves as a cornerstone in the design of potent and selective mGluR agonists by mimicking the bioactive conformation of glutamate.[2][3]

The Strategic Advantage of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework imposes a rigid, boat-like conformation, which is a key structural feature for achieving high selectivity and potency at group II mGluRs.[3] This conformational constraint is believed to be crucial for the oral activity observed in some of these compounds.[1] By exploring variations of this scaffold, such as the introduction of a 2-oxa bridge or fluorine substitutions, researchers have been able to fine-tune the pharmacological properties of these derivatives, leading to the discovery of highly potent and selective agonists.[1]

Comparative In Vitro Activity of Group II mGluR Agonists

The following table summarizes the in vitro binding affinities (Ki) of key bicyclo[3.1.0]hexane derivatives for human mGluR2 and mGluR3 expressed in Chinese Hamster Ovary (CHO) cells. This data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how subtle structural modifications can significantly impact receptor affinity and selectivity.

CompoundCore ScaffoldmGluR2 Ki (nM)mGluR3 Ki (nM)Selectivity Profile
(+)-14 (MGS0028) [1]6-fluoro-4-oxobicyclo[3.1.0]hexane0.570 ± 0.102.07 ± 0.40Highly selective for group II mGluRs over other subtypes
(-)-11 [1]6-fluorobicyclo[3.1.0]hexane16.6 ± 5.680.9 ± 31Potent group II mGluR agonist
4 (LY354740) [1]Bicyclo[3.1.0]hexanePotent agonistPotent agonistSelective group II mGluR agonist
LY379268 [4]2-oxabicyclo[3.1.0]hexane2.69 (EC50)4.48 (EC50)Potent and selective mGluR2/3 agonist

Experimental Protocol: In Vitro Determination of mGluR Binding Affinity

The following is a representative protocol for determining the binding affinity of test compounds to human mGluR subtypes, based on methodologies described in the literature.[1]

Objective: To quantify the binding affinity (Ki) of novel (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine derivatives for human mGluR2 and mGluR3.

Materials:

  • CHO cell membranes expressing recombinant human mGluR2 or mGluR3.

  • Radioligand: [³H]LY341495 (a potent group II mGluR antagonist).

  • Test compounds (bicyclo[3.1.0]hexane derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

prep Prepare CHO cell membranes expressing h mGluR2 or h mGluR3 incubation Incubate membranes with [³H]LY341495 and varying concentrations of test compound prep->incubation Add to assay plate filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration After incubation period wash Wash filters with ice-cold binding buffer to remove non-specific binding filtration->wash scintillation Quantify radioactivity on filters using a scintillation counter wash->scintillation analysis Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation scintillation->analysis

Figure 1: Workflow for determining mGluR binding affinity.

Detailed Steps:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [³H]LY341495 and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action: Group II mGluR Signaling

Group II mGluRs (mGluR2 and mGluR3) are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream signaling pathways and neuronal excitability.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR Group II mGluR (mGluR2/3) G_protein Gi/o Protein α βγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein:α->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Bicyclo[3.1.0]hexane Agonist Agonist->mGluR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates targets leading to

Figure 2: Simplified signaling pathway of group II mGluR activation.

Conclusion

The (2-oxabicyclo[3.1.0]hexan-6-yl)methanamine scaffold and its structural relatives represent a highly valuable class of compounds for the development of selective group II metabotropic glutamate receptor agonists. The rigid conformational constraint imposed by the bicyclo[3.1.0]hexane core is a key determinant of their high potency and selectivity. The comparative in vitro data presented in this guide underscores the subtle structure-activity relationships that govern the interaction of these ligands with their receptors. Further exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a range of central nervous system disorders.

References

  • Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]

  • Galli, F. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Library. [Link]

  • Obi, N., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(15), 3536. [Link]

  • Zhang, Y., et al. (2011). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 2(5), 389-393. [Link]

Sources

Safety Operating Guide

Navigating the Unseen Hazard: A Comprehensive Guide to the Proper Disposal of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of novel chemical entities is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a bicyclic aliphatic amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazards of analogous structures, particularly primary amines and bicyclic ethers, and established best practices for hazardous waste management. Our primary objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific diligence.

The unique bridged structure of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine suggests its utility as a conformationally restricted building block in medicinal chemistry.[1][2] However, the presence of a primary amine functional group necessitates a cautious approach to its handling and disposal. Primary amines are characteristically basic and can exhibit corrosive properties, as well as potential respiratory and dermal toxicity.[3] An analogous compound, {2-oxabicyclo[3.1.0]hexan-6-yl}methanol, is known to cause skin, eye, and respiratory tract irritation.[4][5] Therefore, it is imperative to treat (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine as a hazardous chemical and manage its disposal accordingly.

Immediate Safety and Hazard Mitigation

Prior to handling (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential vapors, which can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, as primary amines can be corrosive and cause skin irritation.
Body Protection A lab coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[6]

Step 1: Waste Collection and Containerization
  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, with no leaks or cracks.

  • Label the Waste Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant")

    • The date on which the first drop of waste was added to the container (the "accumulation start date")

    • The name and contact information of the responsible researcher or laboratory.

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Chemical Incompatibility: (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, as a primary amine, is incompatible with a range of other chemicals. Store the waste container away from:

    • Acids: Violent neutralization reactions can occur.

    • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

    • Halogenated Compounds. A chemical compatibility chart should be consulted for comprehensive guidance.[1][7][8]

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

Step 3: Arrangement for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been in storage for the maximum allowable time (typically 90 or 180 days, depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste.[6][9] Disposal methods may include incineration or other forms of chemical treatment to render the compound non-hazardous.[10]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.

  • Collect the Contaminated Material: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Sealed Container container->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate containment Use Secondary Containment segregate->containment ehs Contact EHS for Pickup containment->ehs transport Licensed Hauler Transports Waste ehs->transport facility Disposal at Approved Facility (e.g., Incineration) transport->facility spill Spill Occurs alert Alert Personnel spill->alert contain_spill Contain with Inert Absorbent alert->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_spill_waste

Caption: A workflow diagram outlining the procedural steps for the safe and compliant disposal of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine waste.

References

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  • PubMed. (2000, December 14). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Retrieved from [Link]

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